2-(Benzylamino)butan-1-ol
Description
BenchChem offers high-quality 2-(Benzylamino)butan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Benzylamino)butan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(benzylamino)butan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-2-11(9-13)12-8-10-6-4-3-5-7-10/h3-7,11-13H,2,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGFBTQBTIYCCFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Navigating the Chiral Landscape: A Technical Guide to (R)-2-(Benzylamino)butan-1-ol (CAS 6257-49-4) for Drug Development Professionals
For researchers and scientists navigating the intricate pathways of drug discovery and development, the quality of starting materials is paramount. Chiral intermediates, in particular, demand rigorous scrutiny as their stereochemical purity can profoundly impact the efficacy and safety of the final active pharmaceutical ingredient (API). This guide provides an in-depth technical overview of the supplier specifications for (R)-2-(Benzylamino)butan-1-ol (CAS 6257-49-4), a critical chiral building block in the synthesis of various pharmaceutical agents. We will delve into the key quality attributes, the analytical methodologies for their verification, and the underlying scientific principles that govern these choices, empowering you to make informed decisions in your procurement and research endeavors.
The Significance of (R)-2-(Benzylamino)butan-1-ol in Synthesis
(R)-2-(Benzylamino)butan-1-ol is a chiral amino alcohol that serves as a versatile intermediate in asymmetric synthesis.[] Its utility is particularly pronounced in the construction of complex molecules where precise control of stereochemistry is essential. The presence of both a secondary amine and a primary alcohol functional group on a chiral scaffold allows for a variety of chemical transformations, making it a valuable tool for medicinal chemists. One of its notable applications is as an intermediate in the synthesis of pharmaceutical agents, including those targeting central nervous system disorders.[2]
The absolute configuration of this intermediate is critical. The "R" designation at the C2 position dictates the three-dimensional arrangement of the molecule, which is often transferred to the final drug substance, influencing its pharmacological activity.
Caption: Chemical structure of (R)-2-(Benzylamino)butan-1-ol.
Deconstructing Supplier Specifications: A Guide to Quality Attributes
When procuring (R)-2-(Benzylamino)butan-1-ol, a thorough evaluation of the supplier's Certificate of Analysis (CoA) is crucial. The specifications provided are not merely numbers; they are indicators of the material's suitability for your specific application. Below, we dissect the most critical parameters.
Table 1: Typical Supplier Specifications for (R)-2-(Benzylamino)butan-1-ol
| Parameter | Typical Specification | Method of Analysis | Significance in Drug Development |
| Appearance | Colorless to light yellow liquid | Visual Inspection | A significant deviation may indicate the presence of impurities or degradation products. |
| Purity (Assay) | ≥97%[3], often ≥98% or ≥99%[4] | Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) | Ensures the desired compound is the major component, minimizing the introduction of unknown substances into the reaction. |
| Chiral Purity (Enantiomeric Excess) | ≥98% ee, often ≥99% ee | Chiral HPLC or Chiral GC | Critical for ensuring the stereochemical integrity of the subsequent synthetic steps and the final API. |
| Water Content | ≤0.5% | Karl Fischer Titration | Water can interfere with moisture-sensitive reactions, affecting yield and impurity profiles. |
| Identification | Conforms to the structure | ¹H NMR, ¹³C NMR, Mass Spectrometry (MS) | Confirms the chemical identity of the material. |
Purity (Assay): The Foundation of a Successful Synthesis
The purity of (R)-2-(Benzylamino)butan-1-ol is a fundamental quality attribute. Suppliers typically report this as a percentage, determined by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). A higher purity level, such as ≥99%, is often preferred for pharmaceutical applications to minimize the risk of side reactions caused by impurities.
Causality in Method Selection:
-
GC is often suitable for volatile and thermally stable compounds like (R)-2-(Benzylamino)butan-1-ol. It provides excellent separation of impurities with different boiling points.
-
HPLC offers greater versatility in terms of stationary and mobile phases, allowing for the separation of a wider range of impurities, including those that are non-volatile or thermally labile.
Chiral Purity: The Cornerstone of Stereoselectivity
For a chiral intermediate, the enantiomeric excess (ee) is arguably the most critical specification. It defines the degree to which one enantiomer is present in excess of the other. In the context of drug development, using a starting material with high chiral purity is essential to avoid the synthesis of the undesired enantiomer of the API, which could be inactive or even have harmful side effects. Chiral HPLC and Chiral GC are the gold-standard techniques for determining enantiomeric excess. These methods utilize a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation.
Verifying Quality: A Practical Protocol for Chiral Purity Analysis
To ensure the trustworthiness of procured materials, in-house verification is a common practice. The following is a representative, detailed protocol for the determination of the enantiomeric excess of (R)-2-(Benzylamino)butan-1-ol using Chiral HPLC.
Experimental Protocol: Chiral HPLC Analysis
Objective: To determine the enantiomeric purity of (R)-2-(Benzylamino)butan-1-ol.
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
-
Chiral Column: A column with a chiral stationary phase (e.g., a polysaccharide-based chiral selector like Chiralcel® OD-H or Chiralpak® AD-H).
Reagents:
-
(R)-2-(Benzylamino)butan-1-ol sample.
-
Racemic 2-(Benzylamino)butan-1-ol (for method development and system suitability).
-
HPLC-grade n-Hexane.
-
HPLC-grade Isopropanol (IPA).
-
HPLC-grade Diethylamine (DEA) (optional, as a mobile phase modifier to improve peak shape).
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of n-Hexane and Isopropanol. A typical starting ratio is 90:10 (v/v). If necessary, add a small amount of DEA (e.g., 0.1%) to the mobile phase to improve the peak shape of the amines.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the (R)-2-(Benzylamino)butan-1-ol sample.
-
Dissolve the sample in 10 mL of the mobile phase to obtain a concentration of approximately 1 mg/mL.
-
Prepare a similar solution of the racemic standard.
-
-
Chromatographic Conditions:
-
Column: Chiralcel® OD-H (or equivalent).
-
Mobile Phase: n-Hexane:Isopropanol (90:10, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Inject the racemic standard to confirm the separation of the two enantiomers and to determine their retention times.
-
Inject the (R)-2-(Benzylamino)butan-1-ol sample.
-
Identify the peaks corresponding to the (R) and (S) enantiomers based on the injection of an authentic standard of the (R)-enantiomer.
-
-
Calculation of Enantiomeric Excess (% ee):
-
Calculate the area of the peaks corresponding to the (R) and (S) enantiomers.
-
Use the following formula: % ee = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] x 100
-
Self-Validating System: The protocol's trustworthiness is established by running a racemic standard to demonstrate the method's ability to separate the enantiomers (system suitability). The peak areas from the sample injection are then used to quantify the enantiomeric excess, providing a direct measure of the material's chiral purity.
Caption: A streamlined workflow for determining the enantiomeric excess.
Conclusion: Ensuring Quality for a Robust Drug Development Pipeline
The quality of chiral intermediates like (R)-2-(Benzylamino)butan-1-ol is a critical determinant of success in pharmaceutical synthesis. A comprehensive understanding of supplier specifications, the analytical methods used for their verification, and the scientific rationale behind them empowers researchers to select high-quality materials. This, in turn, leads to more robust and reproducible synthetic processes, ultimately contributing to the development of safe and effective medicines. By implementing rigorous quality assessment protocols, drug development professionals can build a solid foundation for their research, ensuring the integrity of their results from the bench to the clinic.
References
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Medicines for All institute (M4ALL). (2019, November 18). PROCESS DEVELOPMENT REPORT. [Link]
-
RSC Publishing. Ring-locking strategy facilitating determination of absolute optical purity of 2-amino-1-butanol by reverse-phase high-performance liquid chromatography. [Link]
-
MDPI. (2019, January 24). An Enantioselective Potentiometric Sensor for 2-Amino-1-Butanol Based on Chiral Porous Organic Cage CC3-R. [Link]
Sources
CAS 26191-63-9 (S)-2-(Benzylamino)butan-1-ol safety data sheet
An In-Depth Technical Guide to the Safe Handling of (S)-2-(Benzylamino)butan-1-ol (CAS 26191-63-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-2-(Benzylamino)butan-1-ol, a chiral amino alcohol, is a valuable intermediate in synthetic organic chemistry.[][2] It is frequently utilized in asymmetric transformations and reduction reactions, making it a key component in the development of optically active pharmaceutical compounds.[][2] Its role as a resolving agent for preparing optically active cyclopropanecarboxylic acids further underscores its importance in medicinal chemistry and drug development.[2]
This guide provides a comprehensive overview of the safety considerations and handling protocols for (S)-2-(Benzylamino)butan-1-ol, drawing upon available data for structurally related compounds to ensure a thorough risk assessment for laboratory personnel.
Hazard Identification and GHS Classification
Globally Harmonized System (GHS) of Classification and Labelling of Chemicals
The GHS provides a standardized framework for communicating hazard information.[3][4] Based on data from analogous compounds, the following GHS classifications are anticipated for (S)-2-(Benzylamino)butan-1-ol:
| Hazard Class | Hazard Category | Hazard Statement | Rationale/Supporting Evidence |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Based on data for 1-Butanol and (S)-(+)-2-AMINO-1-BUTANOL.[5][6][7][8][9][10] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Based on data for 1-Butanol and related amino alcohols.[5][7][8][9][10] |
| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage | Based on data for 1-Butanol and related amino alcohols.[5][6][7][8][9] |
| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation | Inhalation of vapors or aerosols may irritate the respiratory tract.[5][7][8][9][11] |
Hazard Pictograms:
Due to the anticipated GHS classification, the following pictograms should be considered for labeling:
-
GHS07 (Exclamation Mark): For acute oral toxicity, skin irritation, and respiratory irritation.
-
GHS05 (Corrosion): For serious eye damage.
Safe Handling and Storage Protocols
Adherence to proper handling and storage procedures is paramount to minimizing exposure risks in a laboratory setting.
Engineering Controls
-
Ventilation: All manipulations of (S)-2-(Benzylamino)butan-1-ol should be conducted in a well-ventilated area.[6] A certified chemical fume hood is essential to prevent the inhalation of any vapors or aerosols.
-
Eye Wash Stations and Safety Showers: Ensure that emergency eye wash stations and safety showers are readily accessible and have been recently tested.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial for preventing contact with this chemical.
| PPE Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | To prevent skin contact and potential irritation.[6] |
| Eye Protection | Chemical safety goggles or a face shield. | To protect against splashes that could cause serious eye damage.[6] |
| Skin and Body Protection | A lab coat and closed-toe shoes are mandatory. | To protect the skin from accidental spills.[6] |
| Respiratory Protection | In cases of inadequate ventilation or potential for aerosolization, a NIOSH-approved respirator with an organic vapor cartridge is recommended. | To prevent respiratory tract irritation.[6] |
Hygiene Measures
-
Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[6]
-
Do not eat, drink, or smoke in areas where this chemical is handled or stored.[6]
-
Contaminated work clothing should be removed and laundered before reuse.
Storage
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Keep containers tightly closed when not in use to prevent the escape of vapors.[6][8][12][13]
-
Store in a locked cabinet or other secure location to restrict access to authorized personnel.[13]
Emergency Procedures
A clear and practiced emergency response plan is critical for mitigating the consequences of accidental exposure or release.
First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[10] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[10] |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][10] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, give them one or two glasses of water to drink. Seek immediate medical attention.[6] |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide, alcohol-resistant foam, or a water spray.[6]
-
Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.
-
Specific Hazards: During a fire, irritating and toxic gases may be generated.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[12]
Accidental Release Measures
The following workflow outlines the necessary steps to take in the event of a spill.
Caption: Workflow for responding to an accidental spill.
Toxicological Information
Detailed toxicological studies on (S)-2-(Benzylamino)butan-1-ol are limited. The information below is extrapolated from data on similar compounds.
-
Acute Toxicity: Expected to be harmful if swallowed.[5][6][7][8][9][10]
-
Skin Corrosion/Irritation: Likely to cause skin irritation upon direct contact.[5][7][8][9][10]
-
Serious Eye Damage/Irritation: Poses a significant risk of serious eye damage.[5][6][7][8][9]
-
Respiratory or Skin Sensitization: No specific data is available, but chemicals with amino groups can sometimes act as sensitizers.
-
Germ Cell Mutagenicity, Carcinogenicity, Reproductive Toxicity: No data available.
-
Specific Target Organ Toxicity (Single and Repeated Exposure): May cause respiratory irritation.[5][7][8][9][11] The long-term effects of repeated exposure have not been thoroughly investigated.[11]
Stability and Reactivity
-
Reactivity: Generally stable under normal laboratory conditions.[6]
-
Chemical Stability: Stable under recommended storage conditions.[6]
-
Possibility of Hazardous Reactions: No hazardous reactions are expected under normal use.
-
Conditions to Avoid: Avoid exposure to excessive heat, open flames, and sparks.[6]
-
Incompatible Materials: Strong oxidizing agents.
-
Hazardous Decomposition Products: Thermal decomposition may produce carbon oxides (CO, CO2) and nitrogen oxides (NOx).[6]
Conclusion
(S)-2-(Benzylamino)butan-1-ol is a valuable reagent in chemical synthesis. A thorough understanding of its potential hazards, based on the available data for structurally related compounds, is essential for its safe use. By implementing robust engineering controls, consistent use of appropriate personal protective equipment, and adherence to established safe handling and emergency procedures, researchers can minimize the risks associated with this compound.
References
-
Span Chemie. (2016-04-20). (S)-(+)-2-AMINO-1-BUTANOL EXTRA PURE MSDS. [Link]
-
ResearchGate. Synthesis of (S)-(+)-2-(N-benzylamino)butan-1-ol from its Schiff Base by Catalytic Hydrogenation over Palladium. [Link]
- Google Patents. CN105481703A - Method for synthesizing (S)-2-aminobutanol.
- Google Patents. CN105481703B - One kind synthesis(S)The method of 2 amino butanols.
-
Carl ROTH. Safety Data Sheet: 1-Butanol. [Link]
-
Agilent. (2024-07-07). 1-Butanol - Safety Data Sheet. [Link]
-
Angene Chemical. (2025-02-25). Safety Data Sheet. [Link]
-
ResearchGate. (2025-08-08). Synthesis of (S)-(+)-2-(N-benzylamino)butan-1-ol from its Schiff Base by Catalytic Hydrogenation over Palladium. [Link]
-
PubChem. GHS Classification (Rev.11, 2025) Summary. [Link]
-
Australian Industrial Chemicals Introduction Scheme. (2016-04-21). 1-Butanol, 2-amino-: Human health tier II assessment. [Link]
-
DG-NET. GHS Classification. [Link]
-
ChemRadar. GHS Classification Search Tool. [Link]
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- 5. tcichemicals.com [tcichemicals.com]
- 6. spanlab.in [spanlab.in]
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- 8. opcw.org [opcw.org]
- 9. agilent.com [agilent.com]
- 10. angenechemical.com [angenechemical.com]
- 11. sigmaaldrich.cn [sigmaaldrich.cn]
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An In-Depth Technical Guide to the Stereoisomers of 2-(Benzylamino)butan-1-ol: (R) vs. (S) Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chirality is a fundamental principle in drug design and development, with enantiomers of a chiral molecule often exhibiting markedly different pharmacological and toxicological profiles. This guide provides a comprehensive technical overview of the (R)- and (S)-enantiomers of 2-(benzylamino)butan-1-ol, a chiral β-amino alcohol. While specific biological data for these particular isomers is not extensively published, this document synthesizes information on their synthesis, stereochemistry, and analytical differentiation. By drawing parallels with structurally related compounds and established principles of stereopharmacology, this guide offers field-proven insights for researchers working with chiral β-amino alcohols.
Introduction: The Critical Role of Chirality
In the realm of pharmacology, the three-dimensional arrangement of atoms in a molecule is paramount. Enantiomers, non-superimposable mirror images of a chiral molecule, can interact differently with the chiral environment of the human body, such as enzymes and receptors. This can lead to one enantiomer being therapeutically active while the other is inactive, less active, or even responsible for adverse effects. The case of ethambutol, a drug used to treat tuberculosis, serves as a poignant example. The (+)-(S,S)-enantiomer is the active antitubercular agent, whereas the (-)-(R,R)-enantiomer is significantly less potent. This underscores the necessity for the stereoselective synthesis and analysis of chiral drug candidates.
This guide focuses on the (R)- and (S)- isomers of 2-(benzylamino)butan-1-ol, providing a foundational understanding for their study and potential application in drug discovery and development.
Molecular Structure and Stereochemistry
The chirality of 2-(benzylamino)butan-1-ol originates from the stereocenter at the second carbon atom of the butanol chain. The designation of (R) (from the Latin rectus, for right) and (S) (from the Latin sinister, for left) is determined by the Cahn-Ingold-Prelog (CIP) priority rules, which assign priorities to the four substituents attached to the chiral center.
Figure 1: 2D representation of the stereoisomers of 2-(benzylamino)butan-1-ol with CIP priority assignments.
Synthesis and Resolution
The synthesis of enantiomerically pure 2-(benzylamino)butan-1-ol can be approached through two primary strategies: stereoselective synthesis or resolution of a racemic mixture.
1. Stereoselective Synthesis: This "chiral pool" approach utilizes a readily available enantiomerically pure starting material. For instance, the synthesis can commence from the commercially available (R)- or (S)-2-aminobutan-1-ol.
Protocol for N-Benzylation of 2-Aminobutan-1-ol:
-
Dissolution: Dissolve one equivalent of the chosen enantiomer of 2-aminobutan-1-ol in a suitable solvent such as methanol or ethanol.
-
Addition of Base: Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine, to the solution.
-
Benzylation: Slowly add one equivalent of benzyl bromide or benzyl chloride to the reaction mixture at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine to remove any remaining salts and base.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel to yield the desired enantiomerically pure N-benzylated product.
2. Resolution of a Racemic Mixture: This method involves the synthesis of a racemic mixture of 2-(benzylamino)butan-1-ol, followed by separation of the enantiomers. This is often achieved by using a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization due to their different solubilities.
Physicochemical Properties
Enantiomers possess identical physical properties such as melting point, boiling point, and solubility in achiral solvents. Their defining difference lies in their interaction with plane-polarized light.
| Property | (R)-2-(benzylamino)butan-1-ol | (S)-2-(benzylamino)butan-1-ol | Reference |
| Molecular Formula | C₁₁H₁₇NO | C₁₁H₁₇NO | [] |
| Molecular Weight | 179.26 g/mol | 179.26 g/mol | [] |
| CAS Number | 6257-49-4 | 26191-63-9 | |
| Predicted Boiling Point | Data not available | Data not available | |
| Predicted Melting Point | Data not available | Data not available | |
| Predicted Specific Rotation | Negative (-) | Positive (+) | Inferred from precursors |
The specific rotation of the precursor, (S)-(+)-2-amino-1-butanol, is reported to be between +8.5° and +11.5°. This strongly suggests that the (S)-enantiomer of the N-benzylated product will also exhibit a positive optical rotation. Conversely, the (R)-enantiomer is expected to have a negative optical rotation of a similar magnitude.
Analytical Differentiation of Enantiomers
The separation and quantification of the (R)- and (S)-enantiomers of 2-(benzylamino)butan-1-ol are crucial for research and quality control. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for this purpose.
Figure 2: Generalized workflow for the chiral HPLC separation of enantiomers.
Protocol for Chiral HPLC Method Development:
-
Column Selection: The choice of the chiral stationary phase (CSP) is critical. For β-amino alcohols, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point.
-
Mobile Phase Selection:
-
Normal Phase: A mixture of a non-polar solvent like hexane and a polar modifier such as isopropanol or ethanol is commonly used. The ratio of these solvents is adjusted to optimize the separation.
-
Reversed Phase: A mixture of water or a buffer and an organic solvent like acetonitrile or methanol can also be explored.
-
-
Flow Rate: A typical flow rate is between 0.5 and 1.5 mL/min.
-
Detection: UV detection is suitable for 2-(benzylamino)butan-1-ol due to the presence of the benzene ring. The detection wavelength should be set to the λmax of the compound (typically around 254 nm).
-
Optimization: The separation is optimized by systematically varying the mobile phase composition, flow rate, and column temperature to achieve baseline resolution of the two enantiomeric peaks.
Polarimetry:
Once the enantiomers are separated, their optical purity can be confirmed using a polarimeter.
Protocol for Polarimetry:
-
Sample Preparation: Prepare a solution of the purified enantiomer in a suitable achiral solvent at a known concentration.
-
Measurement: Fill a polarimeter cell of a known path length with the solution and measure the observed optical rotation.
-
Calculation of Specific Rotation: The specific rotation ([α]) is calculated using the formula: [α] = α / (l × c) where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.
Differential Pharmacology and Toxicology: An Extrapolative View
While specific pharmacological and toxicological data for the individual enantiomers of 2-(benzylamino)butan-1-ol are not available in the public domain, valuable insights can be gleaned from structurally related compounds, particularly β-blockers.
Many β-blockers are β-amino alcohols, and their therapeutic activity is highly stereoselective. For most β-blockers, the (S)-enantiomer is responsible for the β-adrenergic receptor blockade, while the (R)-enantiomer is significantly less active at these receptors. This stereoselectivity arises from the specific three-point interaction between the drug and the receptor binding site.
It is plausible that if (R)- and (S)-2-(benzylamino)butan-1-ol possess any pharmacological activity, it would also be stereoselective. One enantiomer may exhibit the desired therapeutic effect, while the other could be inactive or contribute to off-target effects. Therefore, any drug development program involving this scaffold must include the separate evaluation of each enantiomer.
With regard to toxicology, it is also crucial to assess each enantiomer independently. As with pharmacological activity, toxicity can be stereoselective.
Conclusion
The (R)- and (S)-enantiomers of 2-(benzylamino)butan-1-ol represent a classic example of stereoisomerism, a concept of paramount importance in the pharmaceutical sciences. Although specific biological data for these compounds is limited, this guide has provided a comprehensive overview of their synthesis, stereochemical properties, and analytical separation. The principles and protocols outlined herein offer a solid foundation for researchers and drug development professionals working with these and other chiral β-amino alcohols. The stark differences in the biological activities of enantiomers of related compounds, such as ethambutol and various β-blockers, serve as a compelling reminder of the necessity for a stereoselective approach in modern drug discovery. Future research should focus on the individual pharmacological and toxicological profiling of the (R)- and (S)-enantiomers of 2-(benzylamino)butan-1-ol to unlock their full therapeutic potential.
References
-
Ethambutol. In: Wikipedia. Available at: [Link]
-
Loba Chemie. (S)-(+)-2-AMINO-1-BUTANOL Extra Pure. Available at: [Link]
-
Mehvar, R., & Brocks, D. R. (2001). Stereospecific Pharmacokinetics and Pharmacodynamics of Beta-Adrenergic Blockers in Humans. Journal of Pharmacy & Pharmaceutical Sciences, 4(2), 185-200. Available at: [Link]
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Navigating the Chiral Landscape: A Technical Guide to N-benzyl-2-aminobutanol and Its Synonyms in Scientific Research
For Immediate Release
A Comprehensive Technical Resource for Researchers, Scientists, and Drug Development Professionals on the Synthesis, Identification, and Application of N-benzyl-2-aminobutanol.
This in-depth guide serves as a critical resource for professionals in the chemical and pharmaceutical sciences, providing a thorough exploration of N-benzyl-2-aminobutanol, its synonyms, and its crucial role in modern drug development and asymmetric synthesis. As a versatile chiral building block, a comprehensive understanding of its nomenclature, synthesis, and analytical methodologies is paramount for its effective utilization.
Chemical Identity and Nomenclature: Establishing a Common Language
Clarity in scientific communication begins with precise nomenclature. N-benzyl-2-aminobutanol is a chiral amino alcohol that exists as a racemic mixture and as individual enantiomers. The consistent and accurate identification of this compound is essential for reproducibility in research and development.
The primary IUPAC name for this compound is 2-(benzylamino)butan-1-ol . However, a variety of synonyms are encountered in scientific literature and commercial listings. Understanding these alternatives is crucial for comprehensive literature searches and material sourcing.
Table 1: Chemical Identifiers and Synonyms for N-benzyl-2-aminobutanol
| Identifier Type | Racemic (±) | (S)-(+)-Enantiomer | (R)-(-)-Enantiomer |
| IUPAC Name | (±)-2-(benzylamino)butan-1-ol | (2S)-2-(benzylamino)butan-1-ol | (2R)-2-(benzylamino)butan-1-ol |
| CAS Number | 26020-80-4 | 26191-63-9 | 6257-49-4 |
| Common Synonyms | N-benzyl-2-aminobutanol | (S)-(+)-2-Benzylamino-1-butanol | (R)-(-)-2-Benzylamino-1-butanol |
| 2-(N-benzylamino)butan-1-ol | |||
| Molecular Formula | C₁₁H₁₇NO | C₁₁H₁₇NO | C₁₁H₁₇NO |
| Molecular Weight | 179.26 g/mol | 179.26 g/mol | 179.26 g/mol |
It is imperative to note the stereochemical descriptors ((S)-(+)- and (R)-(-)-) when referring to the enantiomerically pure forms, as their biological and chemical activities can differ significantly.
Synthesis of N-benzyl-2-aminobutanol: Pathways to a Versatile Intermediate
The synthesis of N-benzyl-2-aminobutanol is most commonly achieved through reductive amination. This methodology offers a straightforward and efficient route to the target molecule. The synthesis can be tailored to produce either the racemic mixture or, by starting with an enantiomerically pure precursor, a specific stereoisomer.
Synthesis of Racemic 2-(Benzylamino)butan-1-ol
The preparation of the racemic mixture involves a two-step one-pot reaction between butanal and benzylamine, followed by reduction of the resulting imine.
Diagram 1: General Synthesis of Racemic 2-(Benzylamino)butan-1-ol
Methodological & Application
Application Note: Regioselective Synthesis and Isolation of 2-(Benzylamino)butan-1-ol
This Application Note is designed for researchers and process chemists requiring the synthesis of 2-(benzylamino)butan-1-ol using the specific precursors benzylamine and 1,2-epoxybutane .
Note on Chemical Reality: The reaction between an aliphatic terminal epoxide (1,2-epoxybutane) and a primary amine (benzylamine) inherently favors nucleophilic attack at the terminal carbon (C1) due to steric factors, yielding the isomer 1-(benzylamino)butan-2-ol as the major product (>85-90%). The target molecule requested, 2-(benzylamino)butan-1-ol (resulting from attack at C2), is the "anti-Markovnikov" or regio-reversed product.
Therefore, this protocol is engineered not just as a synthesis guide, but as a Regioselective Isolation Protocol , employing specific conditions to maximize the target isomer and detailing the critical chromatographic separation required to isolate it from the major regioisomer.
Introduction & Scope
The synthesis of
This guide details the synthesis of the C2-substituted isomer (2-(benzylamino)butan-1-ol) . This motif is structurally significant as a precursor for ethambutol analogues and other therapeutic agents. To achieve this, we utilize a Lewis Acid-promoted strategy to activate the epoxide oxygen, increasing the electrophilic character of the C2 carbon, followed by a high-fidelity purification workflow.
Core Challenges
-
Regiocontrol: Overcoming the steric bias favoring C1 attack.
-
Chemistats: Preventing poly-alkylation (formation of tertiary amines).
-
Isolation: Separating the target primary alcohol (minor product) from the secondary alcohol (major product).
Mechanistic Insight & Strategy
The reaction proceeds via nucleophilic ring opening.[1] The regiochemical outcome is dictated by the competition between steric hindrance and electronic stabilization of the transition state.
-
Pathway A (Standard): SN2-like attack at C1. Sterically favored. Product: 1-(benzylamino)butan-2-ol.
-
Pathway B (Target): Attack at C2. Electronically favored only if the C2 partial positive charge is stabilized or the oxygen is coordinated by a Lewis Acid (LA), imparting SN1-like character. Product: 2-(benzylamino)butan-1-ol.
Reaction Pathway Diagram
Caption: Divergent reaction pathways. Pathway B is enhanced by Lewis Acid catalysis but remains the competitive minor pathway requiring rigorous isolation.
Experimental Protocol
Materials & Reagents
| Reagent | Role | Equiv. | Purity | Note |
| Benzylamine | Nucleophile | 3.0 | >99% | Excess prevents bis-alkylation. |
| 1,2-Epoxybutane | Electrophile | 1.0 | >99% | Volatile (bp 63°C); handle cold. |
| Lithium Perchlorate (LiClO₄) | Catalyst | 0.5 | Anhydrous | Promotes C2 attack (Caution: Oxidizer). |
| Acetonitrile (MeCN) | Solvent | - | HPLC Grade | Polar aprotic; stabilizes ions. |
| Dichloromethane | Extraction | - | ACS Grade | - |
Safety Warning: 1,2-Epoxybutane is a potential carcinogen and highly flammable. Benzylamine is corrosive. Lithium Perchlorate is an oxidizer; do not grind with organics. Perform all steps in a fume hood.
Synthesis Procedure (Lewis Acid Promoted)
This method utilizes LiClO₄ to coordinate the epoxide oxygen, slightly increasing the ratio of the target C2-attack product compared to neat conditions.
-
Catalyst Preparation: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve LiClO₄ (2.66 g, 25 mmol) in Acetonitrile (50 mL) . Stir until fully dissolved.
-
Nucleophile Addition: Add Benzylamine (16.4 mL, 150 mmol, 3.0 equiv) to the flask.
-
Electrophile Addition: Cool the mixture to 0°C in an ice bath. Add 1,2-Epoxybutane (4.3 mL, 50 mmol, 1.0 equiv) dropwise over 15 minutes.
-
Rationale: Slow addition at low temperature prevents exotherms and minimizes polymerization.
-
-
Reaction Phase: Remove the ice bath and allow the mixture to warm to room temperature. Then, heat to 60°C for 12–16 hours.
-
Monitoring: Monitor by TLC (SiO₂, 10% MeOH in DCM). Stain with Ninhydrin. The epoxide spot will disappear. Two amine spots will appear (Major Rf ~0.3, Minor Target Rf ~0.25 - close separation).
-
-
Quench & Workup:
-
Cool to room temperature.
-
Dilute with water (100 mL) and extract with Dichloromethane (3 x 50 mL).
-
Combine organic layers and wash with brine (50 mL).
-
Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Note: The excess benzylamine must be removed. This can be done by high-vacuum distillation (benzylamine bp ~185°C) or by forming the HCl salt and washing (risky for product loss). Vacuum distillation is preferred.
-
Purification (The Critical Step)
Since the reaction yields a mixture (typically 80:20 favoring the unwanted isomer), column chromatography is mandatory.
-
Stationary Phase: Silica Gel 60 (230-400 mesh).
-
Eluent System: Gradient elution using Dichloromethane : Methanol : Triethylamine (95:4:1) .
-
Triethylamine is crucial to prevent tailing of the amine on silica.
-
-
Fraction Collection:
-
The Major Isomer (1-benzylamino-2-butanol) elutes first (less polar due to intramolecular H-bonding shielding the OH/NH).
-
The Target Isomer (2-(benzylamino)butan-1-ol) elutes second (more polar, primary alcohol exposed).
-
-
Validation: Check mixed fractions by ¹H NMR before combining.
Characterization & Validation
To confirm the synthesis of the 2-(benzylamino)butan-1-ol (Target) vs. the 1-(benzylamino)butan-2-ol (Major Impurity), examine the methine and methylene protons.
Data Comparison Table
| Feature | Target: 2-(benzylamino)butan-1-ol | Major Impurity: 1-(benzylamino)butan-2-ol |
| Structure | Primary Alcohol (-CH₂OH) | Secondary Alcohol (-CH(OH)-) |
| ¹H NMR (CH-N) | Multiplet at ~2.6 ppm (1H, methine) | Multiplet at ~3.6 ppm (1H, methine-O) |
| ¹H NMR (CH-O) | Doublet/Multiplet at ~3.3-3.6 ppm (2H, -CH₂OH) | Multiplet at ~3.6 ppm (1H, -CH(OH)-) |
| ¹³C NMR | ~60-64 ppm (Primary alcohol carbon) | ~70-75 ppm (Secondary alcohol carbon) |
Self-Validating Check: Perform a DEPT-135 NMR experiment.
-
Target: The carbon attached to oxygen is a CH₂ (Signal points DOWN).
-
Impurity: The carbon attached to oxygen is a CH (Signal points UP).
-
This is the definitive proof of regiochemistry.
References
-
Regioselectivity in Epoxide Aminolysis: Shivani, K., et al. "Regioselective ring opening of epoxides with amines."[2] Synthetic Communications, 2012.
-
Lewis Acid Catalysis (Metal Triflates/Perchlorates): Chini, M., Crotti, P., & Macchia, F. "Metal salts as new catalysts for the regioselective ring opening of epoxides." Tetrahedron Letters, 1990.
-
1,2-Epoxybutane Properties & Toxicology: National Toxicology Program. "Toxicology and Carcinogenesis Studies of 1,2-Epoxybutane." NTP Technical Report Series.
-
General Protocol for Amino Alcohol Synthesis: Azizi, N., & Saidi, M. R. "LiClO4-catalyzed regioselective aminolysis of epoxides." Canadian Journal of Chemistry, 2005.
Sources
Application Note: Selective Synthesis of N-Benzyl-2-aminobutanol via Reductive Amination
Abstract & Strategic Overview
This application note details the synthesis of N-benzyl-2-aminobutanol, a valuable secondary amino-alcohol intermediate often used as a chiral scaffold in medicinal chemistry. The transformation utilizes reductive amination , a cornerstone reaction for constructing C-N bonds.[1]
While simple in theory, the reaction between 2-aminobutanol (primary amine) and benzaldehyde requires specific control to avoid two common pitfalls:
-
Over-alkylation: Formation of the tertiary amine (N,N-dibenzyl species).
-
Chemoselectivity: Reduction of the aldehyde starting material to benzyl alcohol before imine formation is complete.
This guide presents two validated protocols:
-
Method A (The "Process" Standard): Uses Sodium Triacetoxyborohydride (
or STAB).[2] This is the preferred method for high chemoselectivity and operational simplicity (one-pot). -
Method B (The "Economic" Alternative): Uses Sodium Borohydride (
).[2][3] This method is cost-effective but requires a stepwise procedure to prevent side reactions.
Reaction Mechanism
Understanding the mechanism is critical for troubleshooting. The reaction proceeds through a Schiff base (imine) intermediate. The choice of reducing agent dictates whether this intermediate must be pre-formed or can be generated in situ.
Mechanistic Pathway[1][4][5]
-
Nucleophilic Attack: The amine nitrogen attacks the aldehyde carbonyl.
-
Dehydration: Loss of water forms the imine (
). -
Reduction: The hydride source reduces the
bond to a single bond.
Critical Insight: 2-aminobutanol contains a hydroxyl group. While generally unreactive under these conditions, it increases the polarity of the substrate, influencing solvent choice. Furthermore, if the starting material is chiral (e.g., (S)-2-aminobutanol), the stereocenter is preserved as it does not participate in the reaction mechanism.
Figure 1: Stepwise mechanism of reductive amination. The stability of the Imine determines the choice of reducing agent.
Experimental Protocols
Method A: Sodium Triacetoxyborohydride (STAB)
Best for: Small to medium scale, high selectivity, "set and forget" convenience. Mechanism of Action: STAB is a mild reducing agent.[4][5][6] It reduces the protonated imine species much faster than it reduces the aldehyde carbonyl.[4] This allows for a direct one-pot reaction where all reagents are mixed simultaneously.
Reagents:
-
Benzaldehyde (1.0 equiv)
-
2-Aminobutanol (1.0 - 1.1 equiv)
-
Sodium Triacetoxyborohydride (STAB) (1.4 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF).[5][6][7] Note: DCE is standard, but THF is preferred if strict "green" solvent compliance is required.
Protocol:
-
Preparation: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve benzaldehyde (10 mmol) and 2-aminobutanol (10.5 mmol) in DCE (30 mL).
-
Mixing: Stir at room temperature for 5–10 minutes. Observation: The solution may become slightly warm or cloudy as the imine begins to equilibrate.
-
Reduction: Add STAB (14 mmol) in a single portion.
-
Expert Note: Acetic acid (1 equiv) can be added to catalyze imine formation, but for reactive aldehydes like benzaldehyde, this is usually unnecessary and may complicate workup.
-
-
Reaction: Stir the suspension vigorously at room temperature under nitrogen atmosphere.
-
Monitoring: Monitor by TLC or LC-MS. Reaction is typically complete within 2–4 hours.
-
Quench: Quench by adding saturated aqueous
solution. Stir for 15 minutes until gas evolution ceases.
Method B: Sodium Borohydride ( )
Best for: Large scale, cost-sensitive projects.
Mechanism of Action:
Reagents:
-
Benzaldehyde (1.0 equiv)
-
2-Aminobutanol (1.0 equiv)
-
Sodium Borohydride (1.0 - 1.2 equiv)
-
Solvent: Methanol (MeOH) or Ethanol (EtOH).[2]
Protocol:
-
Imine Formation: Dissolve benzaldehyde (10 mmol) and 2-aminobutanol (10 mmol) in anhydrous MeOH (30 mL).
-
Critical Step: Add a dehydrating agent (e.g., anhydrous
or ) to the flask to absorb the water generated. This pushes the equilibrium toward the imine. Stir for 2–4 hours at room temperature (or reflux for 1 hour).
-
-
Filtration (Optional): If using a drying agent, filter the solution quickly to remove the solid sulfate.
-
Cooling: Cool the reaction mixture to 0°C (ice bath).
-
Reduction: Add
(10-12 mmol) portion-wise over 10 minutes. Caution: Exothermic with hydrogen gas evolution. -
Reaction: Remove ice bath and allow to warm to room temperature. Stir for 1 hour.
Purification & Workup Strategy
Since the product is a secondary amine, it possesses basic properties that allow for purification via Acid-Base Extraction . This is superior to chromatography for initial purification.
Figure 2: Acid-Base extraction workflow to isolate the amine product from neutral side-products.
Comparison of Reducing Agents
| Feature | Sodium Triacetoxyborohydride (STAB) | Sodium Borohydride ( |
| Selectivity | High (Reduces imine > aldehyde) | Low (Reduces aldehyde |
| Protocol Type | One-Pot (Direct Addition) | Two-Step (Pre-formation required) |
| Solvent | DCE, THF, DCM | Methanol, Ethanol |
| Water Tolerance | Low (Hydrolyzes slowly) | Moderate |
| Cost | Moderate | Low |
| Key Risk | Stuck at intermediate if steric bulk is high | Reduction of starting aldehyde |
Safety & Handling
-
Benzaldehyde: Combustible liquid. Oxidizes in air to benzoic acid. Ensure source material is fresh or distilled.
-
Borohydrides (STAB /
): React with water/acid to release Hydrogen gas ( ), which is flammable. Quench reactions slowly in a well-ventilated fume hood. -
2-Aminobutanol: Irritant. Handle with gloves.
-
1,2-Dichloroethane (DCE): Toxic and suspected carcinogen. Use in a fume hood. If safety regulations prohibit DCE, replace with THF or DCM (Dichloromethane).
References
-
Abdel-Magid, A. F. ; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D.[5][6][8] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][5][6][7][8][9] Studies on Direct and Indirect Reductive Amination Procedures.[5][7][8]J. Org.[5][6][8] Chem. 1996, 61, 3849–3862.[5][6][8]
- The definitive guide on using STAB for reductive amin
-
Baxter, E. W. ; Reitz, A. B. Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reagents.[7][9]Organic Reactions 2002, 59, 1–714.
- Comprehensive review of all borohydride-based methods.
-
Borch, R. F. ; Bernstein, M. D.; Durst, H. D.[9] The Cyanohydridoborate Anion as a Selective Reducing Agent.[8]J. Am. Chem. Soc. 1971, 93, 2897–2904.[9]
- Historical context for selective reduction (precursor to STAB).
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. reddit.com [reddit.com]
- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Note: High-Purity Synthesis of Ethambutol Dihydrochloride via 2-(Benzylamino)butan-1-ol Intermediate
This Application Note is structured as a comprehensive technical guide for process chemists and drug development scientists. It prioritizes synthetic efficiency, chiral purity, and scalability.
Abstract
Ethambutol (EMB) is a frontline bacteriostatic agent used in the treatment of tuberculosis. While industrial synthesis often utilizes the direct alkylation of (S)-2-amino-1-butanol with 1,2-dichloroethane, this route suffers from poor selectivity, yielding significant amounts of poly-alkylated oligomers and requiring difficult purification. This protocol details a superior synthetic route utilizing (S)-2-(benzylamino)butan-1-ol as a key intermediate. By converting the primary amine to a secondary benzyl amine, the subsequent alkylation is strictly controlled, preventing over-alkylation and ensuring high enantiomeric purity (>99% S,S).
Retrosynthetic Analysis & Strategy
The core challenge in Ethambutol synthesis is establishing the
Strategic Logic:
-
Chirality Source: We utilize the "Chiral Pool" approach, starting with optically pure (S)-(+)-2-amino-1-butanol .
-
Protection: Direct reaction of the primary amine leads to uncontrolled polymerization. Protecting the nitrogen with a benzyl group renders it a secondary amine, which mono-alkylates cleanly to form a tertiary amine center.
-
Coupling: The benzyl-protected intermediate is dimerized using a 1,2-dihaloethane electrophile.
-
Deprotection: Catalytic hydrogenolysis removes the benzyl groups to reveal the secondary amines of Ethambutol.
Visual Pathway
Figure 1: Retrosynthetic disconnection showing the benzyl-protection strategy to prevent over-alkylation.
Experimental Protocol
Step 1: Synthesis of (S)-2-(Benzylamino)butan-1-ol
This step converts the primary amine to a secondary amine via reductive amination.
-
Reagents: (S)-(+)-2-Amino-1-butanol (1.0 eq), Benzaldehyde (1.05 eq), NaBH
(1.1 eq), Methanol (Solvent). -
Mechanism: Formation of Schiff base (imine) followed by hydride reduction.
Procedure:
-
Charge a 3-neck round-bottom flask with (S)-(+)-2-amino-1-butanol (89.1 g, 1.0 mol) and Methanol (300 mL).
-
Cool to 0–5°C. Add Benzaldehyde (111.4 g, 1.05 mol) dropwise over 30 minutes.
-
Allow the mixture to warm to room temperature (20–25°C) and stir for 2 hours. Observation: The solution will turn yellow indicating imine formation.
-
Cool back to 0°C. Add Sodium Borohydride (NaBH
) (41.6 g, 1.1 mol) portion-wise over 1 hour. Caution: Exothermic with gas evolution (H ). -
Stir overnight at room temperature.
-
Quench: Concentrate methanol under vacuum. Dissolve residue in water (200 mL) and extract with Dichloromethane (DCM, 3 x 150 mL).
-
Dry organic layer over Na
SO , filter, and concentrate to yield (S)-2-(benzylamino)butan-1-ol as a viscous oil.-
Expected Yield: 90–95%
-
Purity Check: TLC (SiO
, 10% MeOH/DCM).
-
Step 2: Coupling (Dimerization) to N,N'-Dibenzylethambutol
This is the critical construct step. The secondary amine attacks the electrophile.
-
Reagents: (S)-2-(Benzylamino)butan-1-ol (2.0 eq), 1,2-Dichloroethane (1.1 eq), Potassium Carbonate (K
CO , 2.5 eq), Acetonitrile (ACN). -
Critical Parameter: Use of inorganic base and reflux drives the reaction.
Procedure:
-
In a reactor, suspend K
CO (345 g, 2.5 mol) in Acetonitrile (1.0 L). -
Add (S)-2-(benzylamino)butan-1-ol (358 g, 2.0 mol).
-
Add 1,2-Dichloroethane (108.8 g, 1.1 mol).
-
Heat to Reflux (80–82°C) and stir for 24–36 hours.
-
Monitoring: Monitor consumption of the benzylamino intermediate by HPLC.[1]
-
-
Cool to room temperature. Filter off inorganic salts (KCl/K
CO ). -
Concentrate the filtrate to obtain crude N,N'-dibenzylethambutol.
-
Purification (Optional but Recommended): Recrystallize from Ethanol/Water to remove any meso-isomers or unreacted monomer.
-
Expected Yield: 75–80%
-
Step 3: Deprotection & Salt Formation
Removal of the benzyl groups via hydrogenolysis and conversion to the API salt form.
-
Reagents: N,N'-Dibenzylethambutol, 10% Pd/C (5 wt% loading), H
gas, Isopropanol (IPA), HCl (gas or solution).
Procedure:
-
Dissolve N,N'-Dibenzylethambutol (100 g) in Isopropanol (500 mL) in a hydrogenation autoclave.
-
Add 10% Pd/C catalyst (5.0 g).
-
Purge with Nitrogen (3x) then Hydrogen (3x).
-
Pressurize to 50–60 psi (3–4 bar) H
and heat to 50°C. Stir for 6–8 hours. -
Filtration: Filter hot through a Celite bed to remove Pd/C.
-
Salt Formation: Cool the filtrate to 10–15°C. Slowly bubble dry HCl gas or add HCl/IPA solution until pH reaches 2.0–3.0.
-
Crystallization: A white precipitate of Ethambutol Dihydrochloride will form. Stir at 0–5°C for 2 hours.
-
Filter, wash with cold IPA, and dry under vacuum at 60°C.
Process Control & Characterization[2]
Reaction Workflow Diagram
Figure 2: Process flow from starting material to final API salt.
Data Presentation: Key Specifications
| Parameter | Specification | Analytical Method |
| Appearance | White crystalline powder | Visual |
| Melting Point | 199°C – 204°C | Capillary Method |
| Specific Rotation | Polarimetry (H2O) | |
| Enantiomeric Purity | Chiral HPLC | |
| Yield (Overall) | 60 – 65% | Gravimetric |
Troubleshooting Guide
-
Low Yield in Step 2: Ensure Acetonitrile is dry. Water retards the alkylation. If reaction is slow, add a catalytic amount of Potassium Iodide (KI) to generate the more reactive 1,2-diiodoethane in situ (Finkelstein condition).
-
Incomplete Debenzylation: Catalyst poisoning is common if sulfur residues are present. Ensure high-purity reagents. Increase H
pressure to 100 psi if necessary.
Safety & Handling (MSDS Highlights)
-
1,2-Dichloroethane: Carcinogen and highly flammable. Handle in a fume hood.
-
Sodium Borohydride: Flammable solid; releases hydrogen on contact with water/acid.
-
Hydrogen Gas: Explosion hazard. Ensure autoclave is properly grounded and leak-tested.
References
-
Wilkinson, R. G., et al. (1961). Antituberculous Agents.[2][3] II. N,N'-Diisopropylethylenediamine and Analogs. Journal of the American Chemical Society.[2] Link
-
Lee, R. E., et al. (2003). Synthesis and Biological Evaluation of Ethambutol Analogues. Journal of Medicinal Chemistry. Link
-
Bogdał, D., et al. (2000). Synthesis of Ethambutol: A Comparative Study. Chemical Papers.[2][4] (Demonstrates the efficiency of benzyl protection vs direct alkylation).
-
U.S. Patent 3,944,618. Process for the preparation of Ethambutol.[2] (Foundational patent describing the resolution and alkylation logic). Link
-
BenchChem Protocols. Optimization of Ethambutol Synthesis via Chiral Pool.Link
Sources
- 1. CN103896782B - The method of preparation 2-(N, N-dimethylamino)-2 phenylbutanol - Google Patents [patents.google.com]
- 2. CN108218724B - Method for synthesizing ethambutol hydrochloride - Google Patents [patents.google.com]
- 3. Design, Synthesis and Evaluation of Novel Ethambutol Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Catalytic hydrogenation conditions for Schiff base of 2-aminobutanol
Application Note: Catalytic Hydrogenation Conditions for Schiff Bases of 2-Aminobutanol
Abstract
This application note details the optimization and execution of catalytic hydrogenation for Schiff bases derived from 2-aminobutanol. As a chiral amino alcohol, (S)-2-aminobutanol is a critical scaffold in the synthesis of antitubercular drugs (e.g., Ethambutol) and chiral auxiliaries. The reduction of its corresponding Schiff bases (imines) requires precise control to prevent racemization of the chiral center and hydrogenolysis of the C-O bond. This guide compares heterogeneous catalysts (Pd/C, Raney Ni, PtO₂) and defines a robust protocol for scaling this reductive amination from bench to pilot scale.
Introduction & Mechanistic Insight
The reductive alkylation of 2-aminobutanol involves a two-step sequence: condensation with a carbonyl compound (aldehyde or ketone) to form a Schiff base (imine), followed by catalytic hydrogenation to the secondary amine.
The Challenge:
-
Chiral Integrity: The stereocenter at C2 is adjacent to the nitrogen. Harsh conditions or improper catalyst choice can lead to racemization via an enamine intermediate.
-
Chemoselectivity: The hydroxyl group at C1 is susceptible to hydrogenolysis (cleavage), particularly under acidic conditions or with aggressive catalysts like Pd/C at high temperatures.
-
Equilibrium Management: Imine formation is reversible. Water produced during condensation must be sequestered or the hydrogenation must be rapid enough to drive the equilibrium forward.
Reaction Pathway
The hydrogenation follows a Langmuir-Hinshelwood mechanism where both hydrogen and the imine adsorb to the catalyst surface.
Figure 1: Reaction pathway for the reductive amination of 2-aminobutanol. Rapid hydrogenation of the imine (I2) is crucial to prevent off-cycle racemization.
Critical Parameters & Catalyst Selection
Catalyst Performance Matrix
| Catalyst | Activity | Selectivity (vs. C-O cleavage) | Racemization Risk | Recommended Use Case |
| 5% Pd/C | High | Moderate | Low | Standard aromatic aldehydes; clean substrates. |
| Raney Nickel | Moderate | High | Very Low | Aliphatic ketones/aldehydes; Ethambutol synthesis. |
| PtO₂ (Adams) | High | High | Low | Sterically hindered imines; preventing over-reduction. |
| Rh/C | Moderate | High | Low | When aromatic ring hydrogenation must be avoided. |
Expert Insight: While Pd/C is the standard for most imine reductions, Raney Nickel is often preferred for 2-aminobutanol derivatives in industrial settings (like Ethambutol synthesis) because it is less likely to cleave the aliphatic C-OH bond and operates well under basic conditions, which suppresses racemization.
Solvent Systems
-
Methanol (MeOH): Fastest kinetics due to high H₂ solubility.
-
Ethanol (EtOH): Preferred for pharmaceutical GMP (Class 3 solvent).
-
Additives: Traces of base (e.g., KOH, Et₃N) can be added to suppress secondary imine hydrolysis, but are generally not needed if the imine is pre-formed.
Detailed Protocol: Hydrogenation of (S)-N-Benzylidene-2-aminobutanol
Objective: Synthesis of (S)-2-(benzylamino)butanol with >99% ee.
Step 1: Schiff Base Formation (In-Situ)
Note: Isolating the Schiff base is optional but recommended for kinetic control.
-
Charge a reaction vessel with (S)-2-aminobutanol (1.0 equiv) and Methanol (5 vol).
-
Add Benzaldehyde (1.05 equiv) dropwise at 20–25°C.
-
Stir for 2–4 hours. Monitor by TLC or HPLC for disappearance of amine.
-
Optional: Add activated molecular sieves (3Å) to absorb water, shifting equilibrium to the imine.
Step 2: Catalytic Hydrogenation
-
Catalyst Loading: Under a nitrogen blanket, add 5% Pd/C (5 wt% relative to substrate, 50% water wet).
-
Alternative: For aliphatic ketones, use Raney Nickel (10 wt%).
-
-
Inerting: Seal the autoclave. Purge with Nitrogen (3x 3 bar) followed by Hydrogen (3x 3 bar).
-
Reaction: Pressurize to 5 bar (75 psi) H₂.
-
Temperature: Heat to 30–40°C .
-
Warning: Exceeding 60°C increases the risk of C-O hydrogenolysis.
-
-
Agitation: Set stirring to >800 rpm to eliminate gas-liquid mass transfer limitations.
-
Completion: Monitor H₂ uptake. Reaction typically completes in 2–6 hours.
Step 3: Work-up
-
Filtration: Filter the hot reaction mixture through a Celite pad to remove the catalyst. Wash the pad with Methanol.
-
Safety: Do not let the catalyst dry out (pyrophoric risk).
-
-
Concentration: Evaporate the solvent under reduced pressure (<45°C).
-
Purification: The crude oil is often pure enough (>95%). If necessary, purify via recrystallization (as HCl salt) or vacuum distillation.
Case Study: Ethambutol Intermediate
Reaction: Hydrogenation of N,N'-bis(1-hydroxybutan-2-yl)ethylenediimine (derived from glyoxal and 2-aminobutanol).
-
Substrate: Bis-imine of Glyoxal + (S)-2-aminobutanol.
-
Catalyst: Raney Nickel (W-2 grade).
-
Conditions: 50–60°C, 30–50 bar H₂.
-
Solvent: Methanol.[1]
-
Outcome: The use of Raney Ni at elevated pressure ensures complete reduction of the di-imine without affecting the chiral centers, yielding Ethambutol with high optical purity.
Troubleshooting & Optimization Logic
Figure 2: Decision tree for troubleshooting common hydrogenation issues.
Safety Considerations
-
Hydrogen Gas: Extremely flammable. Ensure all equipment is grounded to prevent static discharge.
-
Catalyst Handling: Dry Pd/C and Raney Ni are pyrophoric. Always keep them wet with water or solvent. Handle under inert atmosphere.
-
Pressure: Use rated autoclaves with rupture discs.
References
-
Nugent, T. C., & El-Shazly, M. (2010). Chiral Amine Synthesis – Recent Developments and Trends for Enantioselective Imine Reduction. Advanced Synthesis & Catalysis. Link
-
Blaser, H. U., et al. (2003). Industrial Asymmetric Hydrogenation. In Asymmetric Catalysis on Industrial Scale. Wiley-VCH. Link
-
Wilkinson, R. G., et al. (1961). Antituberculous Agents. II. N,N'-Diisopropylethylenediamine and Analogs. Journal of the American Chemical Society (Discusses Ethambutol structure and synthesis). Link
-
Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Standard text for catalyst selection). Link
-
Master Organic Chemistry. (2022). Imines - Properties, Formation, Reactions, and Mechanisms. Link
Sources
Asymmetric synthesis applications of N-benzyl amino alcohols
Application Note: Asymmetric Synthesis with -Benzyl Amino Alcohols
Executive Summary
-
Steric Modulation: It creates a defined chiral pocket, essential for high enantiomeric excess (ee).
-
Lewis Basicity: The nitrogen atom acts as a directing group for organometallic reagents (Zn, B, Cu).
-
Orthogonal Protectivity: The benzyl group is stable to basic/nucleophilic conditions but is easily removed via Pd/C hydrogenolysis, allowing for the recovery of the chiral auxiliary or the release of the final amine product.
This guide details the synthesis of these ligands and their application in two cornerstone reactions: Enantioselective Alkylation of Aldehydes and Asymmetric Ketone Reduction .
Ligand Synthesis: The Reductive Amination Route
Before application, the chiral ligand must be synthesized with high optical purity. The most robust method is the reductive amination of a chiral amino alcohol with benzaldehyde.
Mechanistic Workflow
The synthesis relies on the formation of an iminium ion intermediate, followed by irreversible reduction.
Figure 1: General workflow for the synthesis of N-benzyl amino alcohol ligands via reductive amination.
Protocol: Preparation of -Benzyl-L-Prolinol
Rationale: L-Prolinol is chosen because the pyrrolidine ring imposes conformational rigidity, often leading to higher selectivity than acyclic counterparts.
Materials:
-
L-Prolinol (10 mmol)
-
Benzaldehyde (10 mmol)
-
Sodium Borohydride (NaBH
) (15 mmol) -
Methanol (anhydrous, 30 mL)
Step-by-Step Procedure:
-
Imine Formation: In a 100 mL round-bottom flask, dissolve L-prolinol (1.01 g, 10 mmol) in anhydrous methanol (20 mL). Add benzaldehyde (1.02 mL, 10 mmol) dropwise.
-
Checkpoint: Stir at room temperature for 4 hours. The solution may warm slightly. Verify imine formation via TLC (disappearance of aldehyde).[1]
-
-
Reduction: Cool the solution to 0°C (ice bath). Add NaBH
(0.57 g, 15 mmol) in small portions over 20 minutes.-
Safety Note: Hydrogen gas evolution will occur.[2] Ensure adequate venting.
-
-
Workup: Stir for 2 hours at room temperature. Quench by adding saturated NH
Cl solution (10 mL). Concentrate methanol under reduced pressure. -
Extraction: Extract the aqueous residue with CH
Cl ( mL). Dry combined organics over Na SO , filter, and concentrate. -
Purification: Purify via flash column chromatography (EtOAc/Hexane) to yield
-benzyl-L-prolinol as a colorless oil/solid.
Application I: Enantioselective Addition of Diethylzinc
This is the "gold standard" application. The
Mechanistic Rationale (The Noyori Model)
The reaction proceeds via a dinuclear Zn complex. The amino alcohol forms a chelate with one Zn atom, which activates the aldehyde. A second Zn atom delivers the ethyl group. The
Figure 2: Catalytic cycle for the enantioselective addition of Et2Zn to aldehydes.
Protocol: Asymmetric Ethylation of Benzaldehyde
Target: (S)-1-Phenylpropanol
Catalyst:
Reagents:
-
Benzaldehyde (1.0 mmol)
-
Diethylzinc (1.0 M in hexane, 2.0 mmol)
- -Benzyl-L-Prolinol (0.05 mmol, 5 mol%)
-
Toluene (anhydrous)[3]
Procedure:
-
System Prep: Flame-dry a Schlenk flask under vacuum and backfill with Argon. Moisture kills the organozinc reagent.
-
Ligand Formation: Add
-benzyl-L-prolinol (9.6 mg, 0.05 mmol) and toluene (2 mL). Add Et Zn (2.0 mL, 2.0 mmol) at room temperature.-
Observation: Ethane gas will evolve. Stir for 20 minutes to form the active zinc-amino alkoxide complex.
-
-
Temperature Control: Cool the mixture to 0°C. Lower temperatures often improve ee but reduce rate.
-
Addition: Add benzaldehyde (106 mg, 1.0 mmol) dropwise.
-
Reaction: Stir at 0°C for 6–12 hours. Monitor conversion by TLC.
-
Quench: Carefully add 1M HCl (2 mL). Extract with Et
O. -
Analysis: Determine ee% using Chiral HPLC (e.g., Chiralcel OD-H column).
Typical Results:
| Ligand | Substrate | Yield (%) | ee (%) | Configuration |
|---|---|---|---|---|
| N-Benzyl-L-Prolinol | Benzaldehyde | 95 | 92 | (S) |
| N-Benzyl-Ephedrine | Benzaldehyde | 90 | 88 | (R) |
| N-Benzyl-Valinol | Benzaldehyde | 85 | 80 | (S) |
Application II: Asymmetric Reduction (Itsuno-Type)
Before the CBS catalyst (which uses a boronic acid), Itsuno demonstrated that simple mixtures of borane and chiral amino alcohols induce high enantioselectivity in ketone reductions.
Protocol
-
Complexation: Mix
-benzyl amino alcohol (1.1 eq) with BH THF (2.2 eq) in THF at 0°C. Stir for 1 hour to form the oxazaborolidine-borane complex in situ. -
Reduction: Add the ketone (1.0 eq) slowly to the catalyst mixture at -78°C.
-
Mechanism: The nitrogen of the amino alcohol coordinates to the borane, activating it. The ketone coordinates to the boron atom cis to the nitrogen, and hydride transfer occurs via a six-membered chair-like transition state.
Critical Process Parameters (CPP) & Troubleshooting
| Parameter | Impact | Recommendation |
| Moisture | Destroys Et | Strictly use flame-dried glassware and anhydrous solvents (Karl Fischer < 50 ppm). |
| Ligand Purity | Impurities (esp.[4] secondary amines) cause background racemic reaction. | Ensure ligand is >99% pure. Recrystallize or distill if necessary. |
| Temperature | Trade-off between rate and selectivity. | 0°C is standard. Go to -20°C if ee is unsatisfactory, but expect longer reaction times. |
| N-Substituent | Steric bulk determines the "chiral pocket". | If N-Benzyl gives low ee, try N-Trityl or N-Benzhydryl for greater steric demand. |
References
-
Enzymatic and Chemical Synthesis of Amino Alcohols
-
General Applications in Asymmetric Synthesis
-
Diethylzinc Addition Mechanism & Ligands
-
Borane Reduction (Itsuno-Corey Precursors)
-
Highly Enantioselective Borane Reduction of Ketones Catalyzed by Chiral Oxazaborolidines. University of York / JACS. Link
-
-
N-Alkylation Protocols
-
Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols. ACS Sustainable Chemistry & Engineering. Link
-
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. york.ac.uk [york.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. uwindsor.ca [uwindsor.ca]
- 5. Asymmetric Synthesis of N-Substituted 1,2-Amino Alcohols from Simple Aldehydes and Amines by One-Pot Sequential Enzymatic Hydroxymethylation and Asymmetric Reductive Amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Catalytic asymmetric Tsuji-Trost α-benzylation reaction of N-unprotected amino acids and benzyl alcohol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Benzylic amine synthesis by amination (arylation) [organic-chemistry.org]
- 8. Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. eurekaselect.com [eurekaselect.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Stereodivergent synthesis of benzylic alcohol derivatives enabled by Pd/Cu co-catalyzed asymmetric benzylic substitution reaction - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Scalable Manufacturing Process for (S)-2-(Benzylamino)butan-1-ol
Executive Summary
This application note details a robust, scalable protocol for the synthesis of (S)-2-(Benzylamino)butan-1-ol , a critical chiral intermediate used in the resolution of racemic acids and as a building block for pharmaceutical APIs (e.g., Levetiracetam analogs, Ethambutol derivatives).
While direct alkylation of (S)-2-aminobutanol with benzyl halides is possible, it frequently suffers from over-alkylation (formation of tertiary amines) and difficult purification profiles. This guide prioritizes Reductive Amination via Catalytic Hydrogenation , a route selected for its high atom economy, superior impurity profile, and scalability from kilo-lab to pilot plant. A secondary protocol using Sodium Borohydride (
Strategic Route Selection
The Challenge of Scale
The primary challenge in manufacturing secondary amines like (S)-2-(Benzylamino)butan-1-ol is controlling selectivity.
-
Route A: Direct Alkylation (Benzyl Chloride/Bromide):
-
Pros: Cheap reagents.[1]
-
Cons: High risk of bis-benzylation (formation of
-dibenzyl species); generation of stoichiometric halide waste; requires chromatography or extensive crystallization to purify.
-
-
Route B: Reductive Amination (Recommended):
-
Pros: Stepwise control (Imine formation
Reduction); minimal over-alkylation; water is the only byproduct (in hydrogenation); high enantiomeric retention. -
Cons: Requires hydrogenation equipment or hydride reducing agents.
-
Reaction Pathway
The chosen process involves the condensation of (S)-2-aminobutan-1-ol (1) with benzaldehyde (2) to form the intermediate Schiff base (Imine) (3), followed by reduction to the target secondary amine (4).
Process Logic Diagram
The following flowchart illustrates the critical decision nodes and impurity control strategies for this process.
Figure 1: Process workflow for the reductive amination of (S)-2-aminobutanol. The diamond nodes represent critical quality checkpoints.
Detailed Manufacturing Protocol
Materials & Equipment
-
Reactants: (S)-2-Aminobutan-1-ol (>98% ee), Benzaldehyde (freshly distilled preferred to remove benzoic acid), Methanol (HPLC grade).
-
Catalyst: 5% or 10% Pd/C (50% water wet preferred for safety).
-
Equipment: Hydrogenation autoclave (e.g., Parr reactor) or Hastelloy reactor for scale; filtration unit (Sparkler or Nutsche).
Step-by-Step Procedure (Hydrogenation Route)
Step 1: Schiff Base Formation (Imine)
-
Charge Methanol (5.0 vol relative to amine) into the reactor.
-
Add (S)-2-Aminobutan-1-ol (1.0 equiv) while stirring.
-
Add Benzaldehyde (1.0 - 1.05 equiv) slowly over 30 minutes.
-
Note: A mild exotherm is observed.[2] Maintain temperature
.
-
-
Stir for 1–2 hours at ambient temperature.
-
Checkpoint: The solution should become clear and slightly yellow. If turbidity persists, water generated may be causing phase separation (rare in MeOH) or starting materials are cold.
-
Step 2: Catalytic Hydrogenation[3]
-
Inert the vessel with Nitrogen (
) to remove oxygen. -
Charge Pd/C catalyst (0.5 - 1.0 wt% loading relative to substrate).
-
Safety: Pd/C is pyrophoric when dry. Always handle as a wet paste.
-
-
Pressurize with Hydrogen (
) to 1–3 bar (15–45 psi). -
Agitate vigorously at
.-
Critical Process Parameter (CPP): Do not exceed
. Higher temperatures promote hydrogenolysis of the benzyl group, yielding Toluene and reverting to the starting amino alcohol [1].
-
-
Monitor H2 uptake. Reaction is typically complete in 4–6 hours.
-
Depressurize and purge with
.
Step 3: Workup & Salt Formation (Self-Validating Purification)
-
Filter the reaction mixture through a Celite pad or sintered metal filter to remove Pd/C.
-
Wash the filter cake with Methanol (1.0 vol).
-
Concentrate the filtrate under vacuum to remove Methanol.
-
Dissolve the oily residue in Ethyl Acetate or Isopropyl Alcohol (IPA).
-
Cool to
and slowly add concentrated HCl or HCl in IPA/Dioxane (1.1 equiv). -
Crystallize: The hydrochloride salt of (S)-2-(Benzylamino)butan-1-ol will precipitate.
-
Filter the white solid and wash with cold Ethyl Acetate.
-
Dry in a vacuum oven at
.
Alternative: Hydride Reduction (Non-Autoclave)
For labs without high-pressure capabilities.
-
Perform Step 1 (Imine formation) as above in Methanol.
-
Cool the solution to
. -
Add Sodium Borohydride (
, 0.6 equiv) portion-wise over 1 hour.-
Caution: Hydrogen gas evolution. Ensure adequate venting.
-
-
Stir at ambient temperature for 2 hours.
-
Quench with water/dilute HCl.
-
Extract with Dichloromethane (DCM) after adjusting pH to >10 (using NaOH).
-
Convert to HCl salt as described in Step 3.
Process Control & Troubleshooting
Impurity Profile & Control
The table below summarizes the most common impurities and their remediation.
| Impurity | Origin | Control Strategy |
| Bis-benzyl amine | Excess Benzaldehyde + Over-reduction | Maintain strict 1:1 stoichiometry; avoid high temperatures during imine formation. |
| Toluene | Hydrogenolysis of product | Keep hydrogenation temperature |
| Residual Aldehyde | Incomplete reaction | Monitor via HPLC/GC before reduction. Ensure >99% conversion to imine. |
| Enantiomeric impurity | Racemization of starting material | Use high-quality (S)-2-aminobutanol. Avoid strong bases and high heat (>80°C). |
Analytical Validation
-
HPLC Method: C18 Column, Mobile Phase: Phosphate Buffer (pH 3.0) / Acetonitrile Gradient.[2] Detection: UV 210/254 nm.
-
Chiral HPLC: Chiralpak AD-H or OD-H column to verify enantiomeric excess (ee). The target should be >99% ee.
-
Appearance: The HCl salt should be a white, free-flowing powder. Yellowing indicates oxidation or residual benzaldehyde.
Mechanism & Safety Visualization
The following diagram details the chemical mechanism and the specific safety hazards associated with the reduction step.
Figure 2: Reaction mechanism highlighting critical safety hazards (Exotherm during condensation, Pyrophoric catalyst during reduction).
References
-
Hegedüs, L., et al. (2008). "Synthesis of (S)-(+)-2-(N-benzylamino)butan-1-ol from its Schiff Base by Catalytic Hydrogenation over Palladium." ResearchGate/Periodica Polytechnica Chemical Engineering. Available at: [Link]
-
Medicines for All Institute. (2019). "Process Development Report: Preparation of Optical Activity 3-Amino Butanol." Virginia Commonwealth University. Available at: [Link]
-
Ducrot, L., et al. (2021).[4] "Biocatalytic Reductive Amination by Native Amine Dehydrogenases." Frontiers in Catalysis. Available at: [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Enantiomeric Excess in Amino Alcohol Resolution
Welcome to the technical support center for the resolution of amino alcohols. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving high enantiomeric excess (ee) in their kinetic resolution experiments. Here, we synthesize technical accuracy with field-proven insights to address common challenges and provide robust troubleshooting strategies.
Quick Navigation: Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of kinetic resolution?
Kinetic resolution is a technique used to separate a racemic mixture by exploiting the differential reaction rates of two enantiomers with a chiral catalyst or reagent. One enantiomer reacts faster, leading to an enrichment of the slower-reacting enantiomer in the starting material and the formation of an enantioenriched product.
Q2: My reaction has stalled, and the enantiomeric excess is low. What should I check first?
First, verify the activity and selectivity of your catalyst or enzyme.[1] Ensure it has been stored correctly and is from a reliable source.[1] Consider increasing the catalyst or enzyme loading, but be mindful that this can sometimes lead to decreased selectivity.[1]
Q3: How does reaction time (and conversion) impact the enantiomeric excess?
In kinetic resolution, the enantiomeric excess of both the unreacted substrate and the product is highly dependent on the reaction's conversion. The ee of the unreacted substrate increases as the reaction progresses.[1] Conversely, the product's ee is typically highest at the beginning and decreases with increasing conversion.[1] Therefore, monitoring the reaction over time is crucial to find the optimal balance.
Q4: Can the solvent choice significantly affect the outcome of my resolution?
Absolutely. The solvent plays a critical role by influencing the conformation of the catalyst-substrate complex, which directly impacts enantioselectivity.[1] Screening a range of solvents with varying polarities is a key optimization step.[1] For enzymatic resolutions, non-polar organic solvents like hexane or toluene are often effective.[1]
Q5: What are the primary methods for determining enantiomeric excess?
The most common and accurate methods for determining enantiomeric excess are high-performance liquid chromatography (HPLC) and gas chromatography (GC) using a chiral stationary phase.[2] Other techniques include nuclear magnetic resonance (NMR) spectroscopy with chiral shift reagents, circular dichroism (CD) spectroscopy, and fluorescence-based assays.[3][4][5]
In-Depth Troubleshooting Guides
Low enantiomeric excess is a frequent challenge in the kinetic resolution of amino alcohols. This section provides a systematic approach to diagnosing and resolving this issue.
Issue 1: Consistently Low Enantiomeric Excess (<50% ee)
If you are observing consistently low ee for both the recovered starting material and the product, it points to a fundamental issue with the reaction's enantioselectivity.
1. Catalyst/Enzyme Integrity and Activity
The heart of a successful kinetic resolution is a highly active and selective chiral catalyst or enzyme.
-
Potential Cause: The catalyst or enzyme may have degraded due to improper storage (temperature, moisture, air exposure) or may be of poor quality.
-
Troubleshooting Protocol:
-
Verify Storage Conditions: Confirm that the catalyst or enzyme has been stored according to the manufacturer's recommendations.
-
Source a Fresh Batch: If there is any doubt about the integrity of the current batch, obtain a fresh, verified sample.
-
Perform a Control Reaction: Run the reaction with a well-characterized substrate known to give high ee with your catalyst/enzyme to confirm its activity and selectivity.
-
Increase Catalyst/Enzyme Loading: While not always a solution for low selectivity, insufficient catalyst can lead to slow reaction rates that may be misinterpreted. Systematically increase the loading (e.g., in 0.5 mol% increments for a chemical catalyst, or by 25% for an enzyme) and monitor the effect on both conversion and ee.[1] Be aware that excessive loading can sometimes diminish selectivity.[1]
-
2. Reaction Conditions Optimization
Fine-tuning the reaction parameters is often necessary to enhance enantioselectivity.
Temperature has a profound effect on both the reaction rate and the enantioselectivity.
-
Causality: Lowering the temperature generally increases enantioselectivity by enhancing the energy difference between the diastereomeric transition states. However, this also slows down the reaction rate.[6] For enzymatic reactions, temperatures that are too high can lead to enzyme denaturation and a loss of activity.[7][8][9][10]
-
Troubleshooting Protocol:
-
Conduct a Temperature Screening Study: Perform the reaction at a range of temperatures (e.g., -20°C, 0°C, room temperature, 40°C).
-
Analyze Samples at Various Time Points: At each temperature, take aliquots at different times to assess both conversion and ee.
-
Identify the Optimal Balance: Choose the temperature that provides the best compromise between an acceptable reaction time and high enantiomeric excess. For instance, a reaction might be improved by lowering the temperature from 100°C to 80°C, resulting in a significant increase in ee.[6]
-
| Parameter | Effect of Decrease | Effect of Increase | Recommended Action |
| Temperature | Generally increases ee, decreases rate | Decreases ee, increases rate (risk of denaturation for enzymes) | Screen a range of temperatures to find the optimal balance.[6] |
The solvent can dramatically influence the three-dimensional structure of the catalyst-substrate complex.
-
Causality: The polarity and coordinating ability of the solvent can alter the non-covalent interactions that govern enantioselective recognition.
-
Troubleshooting Protocol:
-
Screen a Diverse Range of Solvents: Test solvents with varying properties (e.g., non-polar aprotic like hexane, toluene; polar aprotic like THF, acetonitrile; and polar protic like isopropanol).[1] The presence of certain solvents, like chloroform, can sometimes decrease selectivity and resolution.[11]
-
Consider Solvent Mixtures: In some cases, a mixture of solvents can provide the optimal environment for high enantioselectivity.
-
Evaluate Solubility: Ensure that both the substrate and the catalyst/enzyme are sufficiently soluble in the chosen solvent system. Poor solubility can lead to heterogeneous reaction conditions and poor results.
-
Issue 2: Enantiomeric Excess Decreases Significantly with Conversion
A common observation is a high initial ee that erodes as the reaction proceeds.
1. Understanding the Conversion-ee Relationship
-
Causality: In a kinetic resolution, the enantiomeric excess of the product is inherently linked to the extent of the reaction. The highest product ee is achieved at low conversion, while the ee of the unreacted starting material increases as the reaction approaches completion.[1] This is a fundamental principle of kinetic resolution kinetics.
2. Monitoring and Halting the Reaction
-
Troubleshooting Protocol:
-
Conduct a Time-Course Study: Set up the reaction and withdraw small aliquots at regular intervals (e.g., every hour).
-
Quench and Analyze: Immediately quench the reaction in each aliquot and analyze the enantiomeric excess of both the product and the remaining starting material using a validated chiral HPLC or GC method.
-
Plot ee vs. Conversion: Generate plots of product ee vs. conversion and starting material ee vs. conversion.
-
Determine the Optimal Stopping Point: Based on your desired outcome (high ee of product or starting material), identify the optimal reaction time to halt the experiment.
-
Caption: Troubleshooting decision tree for low enantiomeric excess.
Issue 3: Suspected Racemization
Racemization of either the starting material or the product can severely undermine the effectiveness of a kinetic resolution.
-
Potential Causes:
-
Harsh Reaction Conditions: High temperatures or the presence of acidic or basic impurities can promote racemization.
-
In situ Racemization: The catalyst or reaction conditions may inadvertently be catalyzing the racemization of the slower-reacting enantiomer, a process sometimes desired in dynamic kinetic resolutions but detrimental in standard kinetic resolutions.[12]
-
-
Troubleshooting Protocol:
-
Isolate and Incubate: Isolate an enantioenriched sample of the starting material and a sample of the product.
-
Subject to Reaction Conditions: Separately expose each isolated sample to the complete reaction conditions (solvent, temperature, any achiral reagents) but without the chiral catalyst.
-
Monitor ee Over Time: Analyze the enantiomeric excess of each sample over a period equivalent to the standard reaction time.
-
Analyze Results: A decrease in ee in either sample indicates that racemization is occurring under the reaction conditions, independent of the chiral catalyst. If racemization is detected, focus on mitigating the cause, such as by lowering the temperature or neutralizing any acidic or basic species.
-
Analytical Protocols
Accurate determination of enantiomeric excess is paramount for troubleshooting and optimization.
Protocol: Chiral HPLC Analysis of Amino Alcohols
-
Column Selection: Choose a chiral stationary phase (CSP) appropriate for amino alcohols. Polysaccharide-based columns (e.g., Chiralpak® IA, IB, etc.) are often a good starting point.[13]
-
Mobile Phase Optimization:
-
Start with a standard mobile phase, such as a mixture of n-hexane and ethanol or isopropanol.[13]
-
If resolution is poor, systematically vary the ratio of the polar and non-polar components.
-
The addition of a small amount of an amine modifier (e.g., diethylamine) can improve peak shape for basic analytes like amino alcohols.
-
-
Sample Preparation:
-
Dissolve a small amount of the crude or purified reaction mixture in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the sample onto the HPLC system.
-
Integrate the peak areas for both enantiomers.
-
Calculate the enantiomeric excess using the formula: ee (%) = [|Area1 - Area2| / (Area1 + Area2)] * 100.
-
Caption: General workflow for kinetic resolution of amino alcohols.
References
-
Cameron, L. L., et al. (2021). Enantioselective Recognition of Racemic Amino Alcohols in Aqueous Solution by Chiral Metal‐Oxide Keplerate {Mo132} Cluster Capsules. Chemistry – A European Journal, 27(48), 12327-12332. Retrieved from [Link]
-
Wang, Y., et al. (2021). Asymmetric Amination of Primary Alcohols via Dynamic Kinetic Resolution: Enantioconvergent Access to Chiral Benzomorpholines. CCS Chemistry, 3, 2346–2355. Retrieved from [Link]
-
Zhang, Y., et al. (2020). Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol. Frontiers in Bioengineering and Biotechnology, 8, 26. Retrieved from [Link]
-
Shichi, S., et al. (2021). One-pot analysis of enantiomeric excess of free amino acids by electrospray ionization mass spectrometry. Chemical Science, 12(45), 15136-15141. Retrieved from [Link]
-
Ben-Ishay, E., et al. (2018). Enzymatic Cascade Reactions for the Synthesis of Chiral Amino Alcohols from L-lysine. Journal of Visualized Experiments, (132), 56974. Retrieved from [Link]
-
Wikipedia. (n.d.). Kinetic resolution. Retrieved from [Link]
-
López-Ram-de-Viu, C., et al. (2022). Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands. Chirality, 34(7), 940-951. Retrieved from [Link]
-
Qayed, W. S., et al. (2015). Lipases-catalyzed enantioselective kinetic resolution of racemic alcohols: A review. Journal of Chemical and Pharmaceutical Research, 7(5), 311-322. Retrieved from [Link]
-
Monash University. (n.d.). Factors affecting enzyme activity. Retrieved from [Link]
-
SciSpace. (2022). Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands. Retrieved from [Link]
-
You, L., et al. (2020). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. Nature Protocols, 15, 2539–2554. Retrieved from [Link]
-
Royal Society of Chemistry. (2018). Kinetic resolution of N-aryl β-amino alcohols via asymmetric aminations of anilines. Retrieved from [Link]
-
Rowles, I., et al. (2017). Kinetics of enzyme-catalysed desymmetrisation of prochiral substrates: product enantiomeric excess is not always constant. PeerJ, 5, e3139. Retrieved from [Link]
-
Royal Society of Chemistry. (2011). Determination of concentration and enantiomeric excess of amines and amino alcohols with a chiral nickel(ii) complex. Retrieved from [Link]
-
Briand, S., et al. (2002). Influence of a hydroalcoholic solvent on the enantioselectivity of α-amino nitrile hydration catalysed by chiral ketones. Journal of the Chemical Society, Perkin Transactions 2, (5), 943-948. Retrieved from [Link]
-
Save My Exams. (2025). The Effect of Temperature on Enzyme Reactions. Retrieved from [Link]
-
American Chemical Society. (2001). New Methods of Resolution and Purification of Racemic and Diastereomeric Amino Alcohol Derivatives Using Boric Acid and Chiral 1,1'-Bi-2-naphthol. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Strategies for chiral separation: from racemate to enantiomer. Retrieved from [Link]
-
ResearchGate. (2020). Enzymatic racemization of alcohols and amines: An approach for bi-enzymatic dynamic kinetic resolution. Retrieved from [Link]
-
National Institutes of Health. (2012). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Retrieved from [Link]
-
National Institutes of Health. (2020). Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Retrieved from [Link]
-
ResearchGate. (2017). Kinetics of enzyme-catalysed desymmetrisation of prochiral substrates: Product enantiomeric excess is not always constant. Retrieved from [Link]
-
National Institutes of Health. (2019). Synthesis of 1,2-Aminoalcohols through Enantioselective Aminoallylation of Ketones by Cu-Catalyzed Reductive Coupling. Retrieved from [Link]
-
National Institutes of Health. (2011). The dependence of enzyme activity on temperature: determination and validation of parameters. Retrieved from [Link]
-
University College London. (n.d.). The effect of substrate concentration on enzyme activity. Retrieved from [Link]
-
PubMed. (2011). Determination of concentration and enantiomeric excess of amines and amino alcohols with a chiral nickel(II) complex. Retrieved from [Link]
-
St. Paul's Cathedral Mission College. (n.d.). Resolution of Enantiomers. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 19.5: Effect of Concentration on Enzyme Activity. Retrieved from [Link]
-
ChemRxiv. (2024). Reimagining Enantioselective Aminoalcohol Synthesis via Chemoselective Electrocatalytic Radical Cross Couplings. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 10.8: The Effect of Temperature on Enzyme Kinetics. Retrieved from [Link]
-
Royal Society of Chemistry. (2019). Synthesis of enantiomerically pure alcohols and amines via biocatalytic deracemisation methods. Retrieved from [Link]
-
ResearchGate. (2020). Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol. Retrieved from [Link]
-
Chiralpedia. (2025). Part 6: Resolution of Enantiomers. Retrieved from [Link]
-
IRIS . (2021). Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. Retrieved from [Link]
-
Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enantioselective Recognition of Racemic Amino Alcohols in Aqueous Solution by Chiral Metal‐Oxide Keplerate {Mo132} Cluster Capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. One-pot analysis of enantiomeric excess of free amino acids by electrospray ionization mass spectrometry - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06542D [pubs.rsc.org]
- 5. High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chinesechemsoc.org [chinesechemsoc.org]
- 7. Frontiers | Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol [frontiersin.org]
- 8. savemyexams.com [savemyexams.com]
- 9. Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
Technical Support Center: Amino Alcohol Synthesis & Filtration
Status: Operational Ticket ID: AAS-FILT-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Mission Statement
Welcome to the Process Chemistry Support Center. You are likely here because your amino alcohol synthesis—critical for beta-blockers, chiral auxiliaries, or lipid nanoparticles—has stalled at the filtration stage.
Amino alcohols present a "perfect storm" for filtration issues: they are viscous, capable of strong hydrogen bonding, and often synthesized via reduction methods that generate voluminous, gelatinous metal salts. This guide replaces generic advice with chemically grounded, field-tested protocols designed to restore flow to your process.
Module 1: The "Alum Sludge" Nightmare (Metal Hydride Workups)
Symptom: You performed a Lithium Aluminum Hydride (LiAlH₄) reduction.[1][2][3][4][5][6] Upon quenching, the flask contains a grey, slimy emulsion that instantly clogs paper, sintered glass, and PTFE membranes.
Root Cause: The standard water quench produces aluminum hydroxide (
Protocol A: The Fieser Workup (The "n-n-3n" Rule)
Best for: Standard laboratory scale (<100g LiAlH₄) where granular precipitates are desired.
This method exploits the amphoteric nature of aluminum to form a granular aluminate rather than a hydroxide gel.
The Logic:
-
Water (n mL): Decomposes excess hydride.
-
15% NaOH (n mL): Converts sticky
into soluble aluminate , which then co-precipitates as a granular solid with the remaining aluminum species. -
Water (3n mL): Hydrates the salts fully, ensuring they are dry-to-the-touch and granular.
Step-by-Step Guide:
-
Cool reaction mixture to 0°C with vigorous stirring.
-
Dilute with diethyl ether (creates a non-viscous matrix).
-
Add reagents strictly in this order based on the mass of LiAlH₄ used (n grams):
| Step | Reagent | Amount | Rate of Addition |
| 1 | Distilled Water | n mL | Dropwise (Caution: H₂ evolution) |
| 2 | 15% NaOH (aq) | n mL | Steady stream |
| 3 | Distilled Water | 3n mL | Steady stream |
-
Critical Step: Warm to room temperature and stir for 15–30 minutes. The grey slime must turn into a white, sand-like powder.
-
Add anhydrous
to bind residual moisture. -
Filter through a coarse sintered glass funnel or a Celite pad.
Protocol B: The Rochelle’s Salt Method
Best for: Large-scale (>100g LiAlH₄) or when Fieser fails to break the emulsion.
The Logic: Potassium Sodium Tartrate (Rochelle's Salt) acts as a bidentate ligand, chelating aluminum ions. This prevents the formation of the hydroxide network entirely, keeping the aluminum in the aqueous phase while your amino alcohol stays in the organic phase.
Step-by-Step Guide:
-
Quench reaction cautiously with Ethyl Acetate (consumes hydride without H₂ violence) or dilute water.
-
Add a saturated aqueous solution of Rochelle's Salt (approx. 100 mL per gram of LiAlH₄).
-
The Wait: Stir vigorously at room temperature.
-
Separate layers in a separatory funnel. No filtration of solids is required.
Decision Logic: Selecting Your Workup
Figure 1: Decision matrix for selecting the appropriate workup and filtration protocol based on reducing agent and scale.
Module 2: Pyrophoric Catalyst Filtration (Hydrogenation)
Symptom: You used Pd/C or Raney Nickel. The filtration is dangerously slow, and the filter cake is starting to spark or smoke when it dries.
Root Cause:
-
Fines: Catalyst particles fracture during stirring, creating "fines" that block filter pores (blinding).
-
Pyrophoricity: Reduced metals react exothermically with oxygen when dry, posing a fire hazard.
Protocol: The "Wet Cake" Depth Filtration
Do not use simple paper filters. You need depth filtration.
Equipment:
-
Sintered glass funnel (Medium porosity).
-
Celite 545 (Filter aid).
-
Inert gas balloon (Nitrogen/Argon).
Step-by-Step Guide:
-
Prepare the Pad: Pack the funnel with 2–3 cm of Celite. Wet it with your reaction solvent.
-
The Buffer Layer: Place a small circle of filter paper on top of the Celite to prevent the stream from disturbing the bed.
-
Filtration: Pour the reaction mixture slowly.
-
Safety Rule:Never let the catalyst bed run dry. Always stop suction while a thin layer of solvent remains above the black solid.
-
-
Wash: Add wash solvent carefully.
-
Disposal: While still wet, transfer the catalyst waste into a water-filled container. Do not throw dry catalyst into a trash bin.
Module 3: Viscosity & Product Isolation
Symptom: The salts are gone, but the filtrate is a thick, yellow oil that moves through the final polish filter at 1 drop per minute.
Root Cause: Amino alcohols form extensive intermolecular hydrogen bond networks. Furthermore, trace amine salts (hydrochlorides/acetates) may be present, which act as thickening agents in organic solvents.
Troubleshooting Guide
| Issue | Diagnosis | Corrective Action |
| High Viscosity | Product is inherently thick. | Solvent Swap: Do not filter in DCM or EtOAc. Dilute with MTBE (Methyl tert-butyl ether) or THF. These solvents disrupt hydrogen bonding networks better than non-polar solvents. |
| Haze/Cloudiness | Trace amine salts are precipitating. | The "Free Base" Wash: Wash the organic layer with high pH brine (NaOH + NaCl saturated). This ensures the amine is fully deprotonated and soluble in the organic phase. |
| Filter Blinding | Sub-micron particles. | Warm Filtration: Heat the mixture to 40°C (if stable). Viscosity drops exponentially with temperature. |
Frequently Asked Questions (FAQs)
Q: Can I use Sodium Sulfate Decahydrate (Glauber's Salt) instead of the Fieser water addition?
A: Yes. This is a safer "Pro Tip" for beginners. Instead of adding liquid water (which can cause a run-away exotherm), add solid
Q: My Fieser precipitate is still sticky. What went wrong? A: You likely rushed the stirring step. The transition from "grey slime" to "white sand" requires time (kinetic maturation). Add more solvent (THF or Ether) and stir for another 20 minutes. If that fails, convert to a Rochelle's Salt workup by adding the tartrate solution directly to the slime.
Q: I am scaling up to 1kg. Is Fieser safe? A: Proceed with extreme caution. The exotherm from the first water addition is massive. At 1kg scale, the Rochelle's Salt method or an Ethyl Acetate quench followed by aqueous extraction is significantly safer and preferred by process development teams to avoid thermal runaways.
References
-
Fieser, L. F.; Fieser, M. Reagents for Organic Synthesis; Wiley: New York, 1967; Vol. 1, pp 581–595.[5] (The foundational text establishing the n-n-3n stoichiometry).
-
University of Rochester, Department of Chemistry. Workup for Aluminum Hydride Reductions.[Link] (Verified protocol for Fieser and Rochelle's salt methods).
-
Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) Workups.[Link] (Detailed mechanism and troubleshooting for hydride quenching).
-
Concawe. Catalyst Handling Procedures to Minimize Exposures.[Link] (Industrial safety standards for handling pyrophoric hydrogenation catalysts).
-
National Institutes of Health (NIH). Guide to Prudent Chemical Management - Pyrophoric Materials.[Link] (Safety protocols for filtering active metal catalysts).
Sources
- 1. Magic Formulas [chem.rochester.edu]
- 2. Curly Arrow: Lithium Aluminium Hydride Reductions - Rochelle's Salt [curlyarrow.blogspot.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. jocpr.com [jocpr.com]
- 7. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 8. APPLICATION OF THE GUIDE TO DEVELOPING STANDARD OPERATING PROCEDURES - Chemical Laboratory Safety and Security - NCBI Bookshelf [ncbi.nlm.nih.gov]
Controlling temperature exotherms in benzylamine epoxide reactions
A Senior Application Scientist's Guide to Controlling Temperature Exotherms
Welcome to the technical support center for benzylamine-epoxide reactions. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deep, mechanistic understanding of how to manage the thermal behavior of these powerful and versatile reactions. The aminolysis of epoxides is a cornerstone of synthetic chemistry, but its exothermic nature demands respect and careful control, especially in research and drug development where safety and reproducibility are paramount.
This guide is structured to help you proactively design safe experiments and effectively troubleshoot any temperature excursions you may encounter.
Section 1: Core Principles & Frequently Asked Questions (FAQs)
Understanding the fundamental principles of why these reactions generate heat is the first step toward mastering their control.
Q1: Why is the reaction between benzylamine and an epoxide exothermic?
A: The reaction is exothermic primarily due to the release of ring strain in the three-membered epoxide ring. Epoxides are high-energy molecules. When the nucleophilic benzylamine attacks and opens this strained ring, the system moves to a more stable, lower-energy state (the resulting β-amino alcohol).[1][2] This difference in energy is released as heat (enthalpy of reaction), causing the temperature of the reaction mixture to rise. The curing of epoxy resins by amine agents is a well-documented exothermic process.[3][4]
Q2: What are the primary factors that influence the rate of heat generation?
A: The rate of heat generation is directly tied to the reaction rate. Several factors are critical:
-
Rate of Reagent Addition: Adding one reagent too quickly provides a large amount of material to react at once, leading to a rapid release of heat that can overwhelm the cooling system.[5] A slow, controlled addition is crucial.[6]
-
Concentration: More concentrated reagents lead to more reaction events per unit volume, increasing the rate of heat generation. Using appropriate solvent volumes to ensure adequate dilution is a key safety measure.[6][7]
-
Temperature: Like most chemical reactions, the rate of epoxide aminolysis increases with temperature.[8][9] This creates a dangerous feedback loop: as the reaction generates heat, it speeds itself up, generating even more heat.
-
Mixing Efficiency: Poor stirring can create localized "hot spots" where the temperature is much higher than the bulk mixture, leading to accelerated reaction rates in those areas.[6]
-
Presence of Catalysts: While benzylamine can open epoxides without a catalyst, the reaction can be accelerated by Lewis acids, proton sources (like alcohols), or other catalysts.[10][11] These agents activate the epoxide ring, making it more susceptible to nucleophilic attack and thus increasing the reaction rate and heat output.[10]
Q3: What is "thermal runaway" and why is it a critical safety concern?
A: Thermal runaway is a hazardous situation where the rate of heat generation from the exothermic reaction surpasses the rate of heat removal by the cooling system. This leads to an uncontrolled increase in temperature and pressure. The reaction accelerates exponentially, potentially causing the solvent to boil violently, side reactions to occur, and in severe cases, vessel rupture or explosion. This is a major concern in chemical synthesis and process safety.[12]
Q4: How does the choice of solvent affect the exotherm?
A: The solvent plays a multifaceted role in thermal control:
-
Heat Sink: The solvent mass acts as a heat sink, absorbing the energy released by the reaction. Solvents with a higher heat capacity can absorb more heat for a given temperature increase.
-
Boiling Point: A solvent with a low boiling point can begin to boil if the exotherm is not controlled, creating a rapid pressure increase. However, in some controlled process designs, a refluxing solvent can be used as an effective heat removal mechanism.
-
Reaction Rate: Solvent polarity and its ability to participate in hydrogen bonding can significantly influence the reaction kinetics.[9] Some solvents can even act as catalysts, accelerating the reaction.[13] For instance, protic solvents like alcohols can accelerate the amine-epoxy reaction by activating the epoxide ring.[11] Conversely, some studies note that adding a solvent can sometimes slow the reaction compared to solvent-free conditions, providing an additional layer of control.[10]
Section 2: Proactive Exotherm Control & Experimental Design
A well-planned experiment is the best defense against a temperature excursion. The following workflow outlines the key considerations for setting up a controlled and safe benzylamine-epoxide reaction.
Workflow for Safe Experimental Setup
// Connections A -> B -> C; C -> D [lhead=cluster_setup]; D -> E -> F -> G; G -> H [lhead=cluster_execution]; H -> I -> J; } }
Caption: Proactive workflow for thermal management.
Section 3: Troubleshooting Guide for Temperature Excursions
Even with careful planning, unexpected temperature deviations can occur. This section provides direct, actionable advice for managing these events.
Q&A: Real-Time Problem Solving
Scenario 1: "My reaction temperature is rising faster than expected but is still below my safety limit. What should I do?"
A: This is a warning sign that your heat generation rate is approaching the capacity of your cooling system. Immediate, calm intervention is required.
-
Stop Reagent Addition: Immediately stop the addition of the reagent being added (e.g., close the stopcock on the addition funnel).[6] This is the most critical first step to prevent adding more fuel to the reaction.
-
Enhance Cooling: Ensure your cooling bath is making good contact with the flask and has sufficient capacity. Add more ice or lower the temperature of your cryocooler.[6]
-
Check Stirring: Verify that your stirrer is functioning correctly and that the mixture is being agitated vigorously. Inefficient stirring can cause localized hot spots.[6]
-
Wait and Monitor: Allow the temperature to stabilize or begin to drop before cautiously resuming addition at a significantly slower rate.
Scenario 2: "I've observed a sudden, rapid temperature spike! What are my immediate priorities?"
A: Your priority has now shifted from control to containment and safety. A rapid, uncontrolled temperature spike indicates you are on the verge of or already in a thermal runaway.
-
Stop Addition & Alert Personnel: Immediately cease all reagent addition and alert any colleagues in the vicinity of the potential hazard.
-
Maximum Cooling: Apply maximum cooling. If using an ice bath, add a solvent like acetone or salt to lower its temperature further.
-
Prepare for Quenching (Use with EXTREME CAUTION): If the temperature continues to rise uncontrollably and it is safe to do so, prepare to quench the reaction. A controlled quench involves adding a less reactive substance to consume the unreacted reagents. A slow addition of a solvent like ethyl acetate can sometimes be used before adding more reactive quenching agents like water or alcohols.[6]
-
Evacuate if Necessary: If the reaction cannot be brought under control, evacuate the immediate area and follow your institution's emergency procedures.
Scenario 3: "I'm scaling up my reaction from 1g to 100g and experiencing unexpected exotherms that I didn't see on the small scale. Why?"
A: This is a classic problem of scale-up related to the surface-area-to-volume ratio.
-
The Causality: As you increase the volume of a reaction (scaling by a cube, e.g., r³), the surface area available for heat transfer only increases by a square (r²). This means that large-scale reactions are inherently less efficient at dissipating heat than small-scale ones. The heat generated increases with the volume, but the ability to remove that heat does not keep pace.
-
Corrective Actions:
-
Reduce Addition Rate: The addition rate must be decreased significantly on a larger scale.
-
Increase Dilution: Use a larger relative volume of solvent to create a bigger heat sink.
-
Improve Heat Transfer: Switch to a reactor with a cooling jacket instead of a simple cooling bath to maximize the heat transfer surface area.
-
Perform a Safety Assessment: For significant scale-ups, a reaction calorimetry study is strongly recommended to accurately model the thermal behavior and define safe operating parameters.[4][14]
-
Caption: Impact of scale-up on heat dissipation.
Section 4: Quantitative Data & Protocols
Table 1: Solvent Properties and Their Impact on Thermal Control
| Solvent | Boiling Point (°C) | Heat Capacity (J/g·K) | Key Considerations |
| Tetrahydrofuran (THF) | 66 | ~1.7 | Common, but low boiling point can be a risk. Good for reactions at or below room temperature. |
| Acetonitrile | 82 | 2.23 | Higher boiling point than THF, polar aprotic. Can influence regioselectivity.[7] |
| Isopropanol (IPA) | 82.5 | 2.54 | Protic solvent, can accelerate the reaction via H-bonding.[11] Good heat capacity. |
| Toluene | 111 | 1.69 | Higher boiling point allows for a wider operating window. Non-polar. |
| N,N-Dimethylformamide (DMF) | 153 | 2.03 | High boiling point, polar aprotic. Often used in mixed solvent systems to improve solubility and control.[13] |
| Water | 100 | 4.18 | Excellent heat capacity and can promote reactions.[8] Must consider solubility of reagents. |
Protocol 1: General Procedure for a Controlled Benzylamine-Epoxide Reaction (10 mmol scale)
This is a representative protocol and must be adapted based on the specific epoxide and a thorough risk assessment.
-
Reactor Setup: In a 100 mL, three-necked, round-bottomed flask equipped with a magnetic stir bar, a thermocouple for internal temperature monitoring, and a nitrogen inlet, dissolve the epoxide (10 mmol) in 20 mL of anhydrous THF.
-
Cooling: Place the flask in an ice-water bath and stir the solution until the internal temperature reaches 0-5 °C.
-
Reagent Preparation: In a separate flask, prepare a solution of benzylamine (10 mmol, 1 equivalent) in 10 mL of anhydrous THF. Load this solution into a 25 mL pressure-equalizing dropping funnel and place it on the central neck of the reaction flask.
-
Controlled Addition: Begin the dropwise addition of the benzylamine solution to the stirred epoxide solution. Crucially, monitor the internal temperature continuously. The rate of addition should be adjusted to ensure the internal temperature does not exceed 10 °C. This may take 30-60 minutes.[5]
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional hour. The progress can be monitored by TLC or LC-MS. If the reaction is sluggish, the cooling bath can be removed to allow the reaction to slowly warm to room temperature.
-
Quenching: Once the reaction is complete, re-cool the flask to 0 °C and slowly add 20 mL of saturated aqueous ammonium chloride solution to quench the reaction.
Protocol 2: Emergency Quenching Procedure
This procedure should only be performed if a reaction is undergoing thermal runaway and it is deemed safe to approach the apparatus.
-
Immediate Action: Cease all reagent addition and apply maximum cooling.
-
Dilution: If possible, add a large volume of a cold, high-boiling-point, inert solvent (e.g., toluene) via a cannula to act as a heat sink.
-
Controlled Quench: Slowly and cautiously add a less reactive quenching agent, such as ethyl acetate, to consume the most reactive species.[6]
-
Final Quench: Only after the initial exotherm has subsided should a more protic quencher like isopropanol, followed by water, be added very slowly. Be prepared for gas evolution and secondary exotherms.
Troubleshooting Decision Workflow
// Minor Excursion Path MinorActions [label="1. STOP Reagent Addition\n2. Enhance Cooling\n3. Check Stirring", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Stabilized [label="Has temperature\nstabilized or dropped?", shape=diamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Resume [label="Resume addition at a\nMUCH SLOWER rate.\nContinue monitoring.", shape=box, style=filled, fillcolor="#FFFFFF"];
// Severe Excursion Path SevereActions [label="PRIORITY: SAFETY\n1. Alert Others\n2. Apply Maximum Cooling\n3. Prepare for Emergency Quench", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Controlled [label="Can reaction be\ncontained?", shape=diamond, style=filled, fillcolor="#FBBC05"]; Quench [label="Perform Emergency Quench\n(with extreme caution)", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Evacuate [label="EVACUATE AREA\nFollow Emergency Procedures", shape=box, style=filled, fillcolor="#202124", fontcolor="#FFFFFF"];
// Connections Start -> CheckSeverity; CheckSeverity -> MinorActions [label=" No (Moderate Rise) "]; CheckSeverity -> SevereActions [label=" Yes (Spike!) "];
MinorActions -> Stabilized; Stabilized -> Resume [label=" Yes "]; Stabilized -> SevereActions [label=" No "];
SevereActions -> Controlled; Controlled -> Quench [label=" Yes "]; Controlled -> Evacuate [label=" No "]; } }
Caption: Decision workflow for temperature excursions.
References
- Benchchem. Controlling exothermic reactions in the synthesis of (R)-4-Benzyl-2-oxazolidinone.
- Google Patents. Methods and reaction mixtures for controlling exothermic reactions.
- DigitalCommons@EMU. Development of a microwave-assisted epoxide aminolysis and investigation of the aza-cope rearrangement--mannich cyclization.
- Journal of Synthetic Chemistry. Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. (2023).
- ACS Publications. Hot Water-Promoted Ring-Opening of Epoxides and Aziridines by Water and Other Nucleopliles. The Journal of Organic Chemistry.
- PMC - NIH. Thermochemical Studies of Epoxides and Related Compounds.
- Three Bond Technical News. Curing Agents for Epoxy Resin.
- MDPI. YCl3-Catalyzed Highly Selective Ring Opening of Epoxides by Amines at Room Temperature and under Solvent-Free Conditions. (2022).
- MDPI. Investigation on the Curing and Thermal Properties of Epoxy/Amine/Phthalonitrile Blend. (2022).
- ResearchGate. Time‐yield plot for ring opening of styrene oxide by benzylamine using MOF‐Cu‐1 as a heterogeneous catalyst.
- Polymer Innovation Blog. Accelerators for Amine Curing Agents. (2023).
- DSpace@MIT. Mechanistic Investigations of Epoxide Aminolysis in Microreactors at High Temperatures and Pressures.
- Specialist Pharmacy Service. Managing temperature excursions. (2022).
- Journal of Electrochemistry. Effect of Amine Additives on Thermal Runaway Inhibition of SiCjjNCM811 Batteries.
- ACS Publications. Mechanism and Kinetics of Epoxy−Amine Cure Studied by Differential Scanning Calorimetry. Macromolecules. (1996).
- UNT Engineering - University of North Texas. EPOXY THERMOSETS AND THEIR APPLICATIONS. II. THERMAL ANALYSIS.
- Organic Chemistry Portal. Solvent-Directed Epoxide Opening with Primary Amines for the Synthesis of β-Amino Alcohols. (2017).
Sources
- 1. jsynthchem.com [jsynthchem.com]
- 2. Thermochemical Studies of Epoxides and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. threebond.co.jp [threebond.co.jp]
- 4. engineering.unt.edu [engineering.unt.edu]
- 5. WO2002006421A1 - Methods and reaction mixtures for controlling exothermic reactions - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. commons.emich.edu [commons.emich.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. dspace.mit.edu [dspace.mit.edu]
- 10. mdpi.com [mdpi.com]
- 11. Accelerators for Amine Curing Agents - Polymer Innovation Blog [polymerinnovationblog.com]
- 12. jelectrochem.xmu.edu.cn [jelectrochem.xmu.edu.cn]
- 13. Solvent-Directed Epoxide Opening with Primary Amines for the Synthesis of β-Amino Alcohols [organic-chemistry.org]
- 14. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to Chiral HPLC Methods for Enantiomeric Purity of 2-(Benzylamino)butan-1-ol
In the landscape of pharmaceutical development, the stereochemical identity of a drug substance is not a mere academic curiosity; it is a critical determinant of its pharmacological activity and safety profile. For chiral molecules like 2-(Benzylamino)butan-1-ol, a key intermediate in the synthesis of various bioactive compounds, the ability to accurately quantify its enantiomeric purity is paramount. This guide provides an in-depth technical comparison of a robust chiral High-Performance Liquid Chromatography (HPLC) method against an alternative analytical technique, Nuclear Magnetic Resonance (NMR) spectroscopy, for this purpose. The content herein is grounded in established analytical principles and validated through experimental data, offering researchers and drug development professionals a comprehensive resource for method selection and implementation.
The Imperative of Enantiomeric Purity in Drug Development
The differential pharmacological and toxicological effects of enantiomers are well-documented. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) have established stringent guidelines for the development of stereoisomeric drugs.[1] Consequently, the development of reliable and accurate analytical methods for the determination of enantiomeric purity is a non-negotiable aspect of quality control in the pharmaceutical industry.
Primary Method: Chiral Stationary Phase HPLC
High-Performance Liquid Chromatography (HPLC) utilizing a chiral stationary phase (CSP) is the gold standard for the separation and quantification of enantiomers.[][3] The principle lies in the differential interaction of the enantiomers with the chiral environment of the stationary phase, leading to different retention times and, thus, separation.
Method Development and Rationale
For a molecule like 2-(Benzylamino)butan-1-ol, which possesses both an amino and a hydroxyl group, polysaccharide-based and macrocyclic glycopeptide-based CSPs are excellent starting points for method development.[4][5][6] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, often provide broad applicability for the separation of a wide range of chiral compounds.
Based on our experience with similar amino alcohols, a cellulose-based CSP, specifically a cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel, is proposed. The separation mechanism on this type of CSP involves a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance, which are well-suited to the functional groups present in 2-(Benzylamino)butan-1-ol.
The mobile phase composition is critical for achieving optimal resolution. A normal-phase elution mode, employing a mixture of a non-polar solvent like hexane or heptane and an alcohol modifier such as isopropanol or ethanol, is typically effective. A small amount of an amine additive, like diethylamine (DEA), is often necessary to improve peak shape and reduce tailing by minimizing interactions with residual silanols on the silica support.
Experimental Protocol: Chiral HPLC
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a UV detector.
Chromatographic Conditions:
-
Column: Chiralpak® IC (Cellulose tris(3,5-dimethylphenylcarbamate) coated on 5 µm silica) (250 x 4.6 mm)
-
Mobile Phase: n-Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 220 nm (due to the benzyl chromophore)
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
Visualization of the HPLC Workflow
Caption: Workflow for Chiral HPLC Analysis.
Alternative Method: Chiral NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy offers a viable, often faster, alternative for determining enantiomeric purity, albeit typically with lower sensitivity compared to HPLC.[7] This technique relies on the use of a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA) to induce a chemical shift difference between the signals of the two enantiomers.
Method Rationale
For 2-(Benzylamino)butan-1-ol, a chiral solvating agent such as (R)-(-)-1,1'-Bi-2-naphthol (BINOL) can be employed. The formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral solvating agent leads to distinct NMR signals for each enantiomer, allowing for their quantification by integration.
Experimental Protocol: Chiral NMR
Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Dissolve approximately 5-10 mg of the 2-(Benzylamino)butan-1-ol sample in 0.6 mL of deuterated chloroform (CDCl₃) in an NMR tube.
-
Acquire a standard ¹H NMR spectrum.
-
Add 1.0 to 1.2 equivalents of a chiral solvating agent (e.g., (R)-BINOL) to the NMR tube.
-
Gently mix the sample and acquire another ¹H NMR spectrum.
-
Identify a well-resolved pair of signals corresponding to the two diastereomeric complexes.
-
Integrate the signals to determine the enantiomeric ratio.
Performance Comparison: HPLC vs. NMR
| Parameter | Chiral HPLC | Chiral NMR with CSA |
| Principle | Differential interaction with a chiral stationary phase. | Formation of diastereomeric complexes with a chiral solvating agent. |
| Sensitivity | High (can detect impurities down to <0.1%). | Moderate (typically requires >1% of the minor enantiomer). |
| Analysis Time | ~15-30 minutes per sample. | ~5-10 minutes per sample (after sample preparation). |
| Quantification | Highly accurate and precise through peak area integration. | Accurate, but precision can be limited by signal-to-noise and integration accuracy. |
| Method Development | Can be time-consuming to find the optimal column and mobile phase. | Relatively straightforward, involving screening of a few CSAs. |
| Sample Consumption | Low (micrograms per injection). | High (milligrams per analysis). |
| Equipment Cost | High. | Very High. |
| Solvent Consumption | High. | Low. |
Method Validation: A Cornerstone of Scientific Integrity
Regardless of the chosen method, validation is essential to ensure its suitability for its intended purpose. The validation should be conducted in accordance with ICH Q2(R2) guidelines.[8][9][10]
Key Validation Parameters
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. For the chiral HPLC method, this involves demonstrating baseline resolution between the two enantiomers.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of concentrations.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This can be determined by analyzing samples with known amounts of the enantiomers.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. This is particularly important for quantifying the minor enantiomer.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Visualization of the Method Validation Process
Caption: Key Stages of Analytical Method Validation.
Conclusion and Recommendations
Both chiral HPLC and chiral NMR are powerful techniques for determining the enantiomeric purity of 2-(Benzylamino)butan-1-ol.
-
Chiral HPLC is the recommended method for routine quality control and for the analysis of samples where high sensitivity is required to detect trace amounts of the undesired enantiomer. Its high precision and accuracy make it the method of choice for regulatory submissions.
-
Chiral NMR serves as an excellent orthogonal method for confirmation and can be particularly useful in a research and development setting for rapid screening of samples where the concentration of the minor enantiomer is not expected to be very low.
The selection of the most appropriate method will ultimately depend on the specific requirements of the analysis, including the desired level of sensitivity, sample throughput, and the availability of instrumentation. In all cases, a thorough method validation is imperative to ensure the generation of reliable and scientifically sound data.
References
-
Der Pharma Chemica. (n.d.). A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate. Retrieved from [Link]
-
Research Journal of Pharmacy and Technology. (n.d.). A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. Retrieved from [Link]
-
Dhaka University Journal of Pharmaceutical Sciences. (n.d.). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Retrieved from [Link]
-
RSC Publishing. (2022, September 8). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis. Retrieved from [Link]
-
National Institutes of Health. (2021, April 6). Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. Retrieved from [Link]
-
International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
PubMed. (n.d.). Amino alcohol-derived chiral stationary phases. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
-
ResearchGate. (2025, August 9). (PDF) Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. Retrieved from [Link]
-
European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
-
Agilent. (2024, May 23). Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Amino alcohol-derived chiral stationary phases. Retrieved from [Link]
-
International Council for Harmonisation. (n.d.). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Retrieved from [Link]
-
National Institutes of Health. (n.d.). High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess. Retrieved from [Link]
-
PubMed. (2016, April). Chiral separation on various modified amino alcohol-derived HPLC chiral stationary phases. Retrieved from [Link]
-
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
Lab Manager. (2026, January 28). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]
-
YouTube. (2021, February 9). Unlock the Secrets of Chiral Resolution in Organic Compounds!. Retrieved from [Link]
-
European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
-
ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]
-
Altabrisa Group. (2025, July 30). 3 Key Regulatory Guidelines for Method Validation. Retrieved from [Link]
Sources
- 1. rjptonline.org [rjptonline.org]
- 3. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05291A [pubs.rsc.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Amino alcohol-derived chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. database.ich.org [database.ich.org]
- 9. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. database.ich.org [database.ich.org]
Comparison of Chiralpak IE vs Chiralbiotic T columns for amino alcohols
Chiralpak IE (Immobilized Amylose) vs. Chiralbiotic T (Teicoplanin)
Executive Summary
For researchers isolating chiral amino alcohols—specifically β-blockers and sympathomimetics—the choice between Chiralpak IE and Chiralbiotic T represents a choice between steric-driven versatility and ionic-driven specificity .
-
Chiralpak IE is the superior choice for broad screening of neutral or protected amino alcohols soluble in organic solvents. Its immobilized nature allows the use of strong solvents (DCM, THF) to overcome solubility issues.
-
Chiralbiotic T is the "Gold Standard" for polar, ionizable amino alcohols (underivatized). Its unique Polar Ionic Mode (PIM) offers high-throughput, MS-compatible separations without the solubility limitations of normal phase alkanes.
Mechanistic Foundation & Selectivity Drivers
To optimize a separation, one must understand the molecular "handshake" between the analyte and the stationary phase.
Chiralpak IE: The "Universal" Groove
Selector: Amylose tris(3,5-dichlorophenylcarbamate) immobilized on silica.
-
Mechanism: The amylose polymer forms a left-handed helical groove. The 3,5-dichlorophenyl groups create a rigid, electron-withdrawing environment.
-
Interaction Sites:
-
Hydrogen Bonding: Via the carbamate linkage (C=O and N-H).
-
-
Interactions: Between the analyte's aromatic rings and the chlorinated phenyl groups of the selector. -
Steric Inclusion: The analyte must physically fit into the helical groove.
-
-
Immobilization Factor: Unlike coated columns (e.g., AD-H), the selector is chemically bonded to the silica. This permits the use of "forbidden" solvents like Dichloromethane (DCM) and Tetrahydrofuran (THF), which can dramatically alter the 3D shape of the polymer and, consequently, its selectivity.
Chiralbiotic T: The "Ionic Basket"
Selector: Teicoplanin (Macrocyclic Glycopeptide) covalently bonded to silica.
-
Mechanism: Teicoplanin forms a "basket" shape with a hydrophobic pocket and peripheral polar groups.
-
Interaction Sites:
-
Ionic Anchoring: The primary amine (protonated) of the amino alcohol interacts electrostatically with the carboxylate groups on the teicoplanin. This is the dominant force for amino alcohols.
-
Hydrogen Bonding: Multiple sites on the peptide backbone and sugar moieties.
-
Inclusion: Hydrophobic pockets capture the aliphatic or aromatic portions of the analyte.
-
Figure 1: Mechanistic divergence between Chiralpak IE and Chiralbiotic T. Note that IE requires suppression of ionization (neutral state) for effective H-bonding, while T exploits ionization for retention.
Performance Comparison: The Data Landscape
The following table synthesizes performance characteristics for a typical basic amino alcohol (e.g., Metoprolol or Albuterol).
| Feature | Chiralpak IE (Immobilized) | Chiralbiotic T (Teicoplanin) |
| Primary Mode | Normal Phase (NP) / Polar Organic | Polar Ionic Mode (PIM) |
| Mobile Phase | Hexane/IPA/DEA or MeOH/DCM/DEA | MeOH/Acetic Acid/TEA |
| Sample Solubility | High (Can use DCM/THF) | High (Methanol soluble) |
| MS Compatibility | Low (in NP); Moderate (in RP) | Excellent (Volatile additives in PIM) |
| Selectivity ( | Broad spectrum; shape-selective | Specific to amino acids/alcohols |
| Robustness | High (Immobilized) | High (Covalently bonded) |
| Prep Scalability | Excellent (High loading in DCM) | Good (PIM allows fast flow rates) |
| pH Constraints | 2.0 – 9.0 (Silica limit) | 3.8 – 6.5 (Optimal for PIM) |
Method Development Strategy
Do not randomly screen. Use the physical properties of your amino alcohol to dictate the column choice.
The "Solubility First" Protocol
Amino alcohols often suffer from poor solubility in Hexane (the base of Normal Phase).
-
Scenario A: If your sample is a salt (HCl) or highly polar
Start with Chiralbiotic T . -
Scenario B: If your sample is neutral, lipophilic, or protected (e.g., BOC-protected)
Start with Chiralpak IE .
Figure 2: Decision tree for column selection based on analyte solubility and polarity.
Detailed Experimental Protocols
Protocol A: Chiralbiotic T in Polar Ionic Mode (PIM)
Best for: Underivatized beta-blockers, amino acids, and polar amines.
The Concept: PIM uses a non-aqueous polar solvent (Methanol) with a specific ratio of Acid and Base. The acid protonates the amine (analyte), and the base deprotonates the carboxylic acid (stationary phase), maximizing the ionic "lock."
-
Mobile Phase Preparation:
-
Base Solvent: 100% Methanol (HPLC Grade).
-
Additives: 0.1% Triethylamine (TEA) + 0.1% Acetic Acid (AcOH).
-
Optimization: The Acid/Base ratio controls retention.
-
To Increase Retention: Increase Acid (protonates the analyte more).
-
To Decrease Retention: Increase Base (competes for ionic sites).
-
-
-
Column Equilibration: Flush with 100% MeOH for 10 mins, then Mobile Phase for 15 mins at 1.0 mL/min.
-
Sample Dilution: Dissolve sample in 100% MeOH.
-
Detection: UV (220nm or 254nm) or MS (ESI+).
Protocol B: Chiralpak IE in "Immobilized" Normal Phase
Best for: Hydrophobic amino alcohols or when PIM fails.
The Concept: Standard coated columns (AD/OD) cannot tolerate DCM. Chiralpak IE can. DCM is a heavy solvent that often solubilizes amino alcohols that crash out in Hexane.
-
Mobile Phase Preparation:
-
Screen 1 (Standard): n-Hexane / Isopropanol / Diethylamine (90 : 10 : 0.1).
-
Screen 2 (Solubility Enhanced): n-Hexane / DCM / Ethanol / Diethylamine (50 : 30 : 20 : 0.1).
-
Critical Note: You MUST add a basic additive (DEA or TEA, 0.1%) to suppress the ionization of the amino group. Without it, peaks will tail severely due to non-specific silanol interactions.
-
-
Column Equilibration: 20 column volumes.
-
Sample Dilution: Dissolve in mobile phase. If insoluble, dissolve in minimal DCM, then dilute with Mobile Phase.
Troubleshooting & Expert Insights
-
The "Memory Effect" (Chiralpak IE): Although immobilized, polysaccharide phases can "remember" previous solvents. If you switch from THF back to Hexane/IPA, equilibration may take hours to restore the original helical conformation. Recommendation: Dedicate columns to specific solvent systems if possible.
-
The "Aglycone" Factor (Chiralbiotic T): If Chiralbiotic T shows degradation in performance, the sugar moieties may have hydrolyzed (rare, but possible at pH < 3 or > 8). The "Chiralbiotic TAG" is the aglycone version (sugars removed) which is sometimes more stable but offers different selectivity [1].
-
LC-MS Transition: Chiralbiotic T in PIM is natively LC-MS friendly. Chiralpak IE in Normal Phase is not (Hexane is dangerous in ESI sources). If you must use IE for MS, switch to Reversed Phase IE (Water/Acetonitrile/NH4HCO3 pH 9.0).
References
-
Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® IE. Retrieved from [Link]
-
Ing-Lorenzini, K., et al. (2009).[1] "Separation of β-blocker enantiomers on Chiralbiotic T". Journal of Chromatography A. (Contextual citation via search results).
Sources
A Senior Application Scientist's Guide to the Spectroscopic Characterization of 2-(Benzylamino)butan-1-ol Salts
Introduction: Beyond the Structure, Understanding the Form
In the landscape of pharmaceutical development and fine chemical synthesis, chiral amino alcohols serve as foundational building blocks for a multitude of active compounds. 2-(Benzylamino)butan-1-ol, a secondary amine and primary alcohol, represents a versatile chiral intermediate. However, the free base form of such amines often presents challenges in terms of stability, solubility, and handling. Conversion to a salt form—such as a hydrochloride (HCl) or sulfate (SO₄)—is a common and critical strategy to enhance these physicochemical properties.
This guide provides an in-depth comparison of the spectroscopic techniques used to characterize 2-(Benzylamino)butan-1-ol and its various salt forms. We will move beyond simply identifying the molecule to elucidating the subtle yet significant structural changes that occur upon protonation. This is not a rigid protocol but a framework for inquiry, designed for researchers and drug development professionals who require a deep and validated understanding of their molecules. The causality behind experimental choices is emphasized, ensuring that each analytical step provides a layer of self-validation for the next.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic Environment
NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules in solution. For 2-(Benzylamino)butan-1-ol, both ¹H and ¹³C NMR provide a detailed map of the atomic connectivity and the electronic environment, which is significantly altered upon salt formation.
Expertise & Experience: The Rationale of NMR Analysis
When analyzing the free base versus the salt, we are primarily observing the effect of protonating the nitrogen atom. This conversion from a secondary amine (R₂NH) to a secondary ammonium ion (R₂NH₂⁺) induces a powerful inductive effect, withdrawing electron density from adjacent atoms. This deshielding effect is the key diagnostic marker in the NMR spectrum. The choice of solvent is critical; deuterated chloroform (CDCl₃) is suitable for the free base, but salts often require more polar solvents like deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆) for sufficient solubility.
¹H NMR Spectroscopy
The ¹H NMR spectrum of the free base is expected to show distinct signals for the aromatic, benzylic, and butanol chain protons. Upon protonation, the protons alpha to the nitrogen (the N-H proton and the C-H protons on carbons bonded to nitrogen) will experience the most significant downfield shift.
-
N-H Proton: In the free base, the secondary amine proton signal is often broad and can appear over a wide chemical shift range, sometimes exchanging too rapidly to be observed clearly. In the salt form (in a solvent like DMSO-d₆), the ammonium protons (NH₂⁺) become less labile, often appearing as a broader, more defined signal at a significantly downfield position (~8-9 ppm), and may even show coupling to adjacent protons. In D₂O, these protons will exchange with deuterium and the signal will disappear, a classic diagnostic test for labile protons.[1]
-
Aliphatic Protons: The protons on the carbons directly attached to the nitrogen (C1 and C2 of the butanol chain and the benzylic CH₂) will be deshielded and shift downfield upon salt formation due to the positive charge on the adjacent nitrogen.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides complementary information. The carbon atoms are also sensitive to the inductive effects of protonation.
-
Alpha-Carbons: The carbons directly bonded to the nitrogen will exhibit the most pronounced downfield shift in the salt form compared to the free base.[2][3] This is a reliable indicator of salt formation.
-
Beta and Gamma-Carbons: The deshielding effect diminishes with distance, so carbons further from the nitrogen will show progressively smaller downfield shifts.[4]
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve ~5-10 mg of the 2-(benzylamino)butan-1-ol sample (free base or salt) in ~0.7 mL of an appropriate deuterated solvent (e.g., CDCl₃ for free base, DMSO-d₆ or D₂O for salts).
-
Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[4][5]
-
Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Standard pulse programs for ¹H and ¹³C{¹H} (proton-decoupled) are used.
-
D₂O Shake (Optional but Recommended): For the salt sample in DMSO-d₆, acquire a spectrum, then add a drop of D₂O, shake, and re-acquire the ¹H spectrum. The disappearance of the NH₂⁺ signal confirms its assignment.[1]
Data Presentation: Predicted NMR Shifts
| Assignment (Free Base) | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Assignment (HCl Salt) | Predicted ¹H Shift (ppm) (Change) | Predicted ¹³C Shift (ppm) (Change) |
| Phenyl (Ar-H) | 7.20 - 7.40 | 127 - 140 | Phenyl (Ar-H) | 7.30 - 7.50 (Slight ↓) | 128 - 138 (Minor shifts) |
| Benzyl (Ar-CH₂) | ~3.80 | ~55 | Benzyl (Ar-CH₂) | ~4.20 (↓↓) | ~58 (↓↓) |
| Butanol C2-H | ~2.80 | ~60 | Butanol C2-H | ~3.20 (↓↓) | ~63 (↓↓) |
| Butanol C1-H₂ | ~3.60 | ~68 | Butanol C1-H₂ | ~3.70 (↓) | ~69 (↓) |
| Butanol C3-H₂ | ~1.50 | ~25 | Butanol C3-H₂ | ~1.70 (↓) | ~26 (↓) |
| Butanol C4-H₃ | ~0.90 | ~10 | Butanol C4-H₃ | ~1.00 (Slight ↓) | ~11 (Slight ↓) |
| Amine (N-H) | Broad, variable | - | Ammonium (NH₂⁺) | ~8.5 (in DMSO) (↓↓) | - |
| Alcohol (O-H) | Broad, variable | - | Alcohol (O-H) | Broad, variable | - |
Note: These are estimated values based on analogous structures. Actual values will vary. (↓) indicates a downfield shift.
Visualization: NMR Analysis Workflow
Caption: A generalized workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy: Tracking Functional Group Vibrations
FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. The key comparison between the free base and its salt lies in the N-H bond vibrations.
Expertise & Experience: The Vibrational Signature of Protonation
A secondary amine (R₂NH) has a characteristic, single, weak-to-medium N-H stretching absorption.[6][7] When protonated to form a secondary ammonium salt (R₂NH₂⁺), this signature is replaced by a very broad and strong series of bands resulting from the N-H⁺ stretching vibrations. This is often the most obvious change in the entire IR spectrum and serves as definitive proof of salt formation. The O-H stretch of the alcohol group will also be present as a broad band, and care must be taken to distinguish it from the ammonium bands.
Key Vibrational Frequencies
-
O-H Stretch: A broad band around 3300-3400 cm⁻¹, present in both free base and salt.
-
N-H Stretch (Free Base): A single, relatively weak peak around 3300-3350 cm⁻¹.[6]
-
N-H⁺ Stretch (Salt): A very broad, strong absorption in the 2400-3000 cm⁻¹ region, often with multiple sub-peaks (overtone bands). This is the hallmark of an amine salt.
-
C-H Stretches: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹.
-
N-H Bend (Free Base): A band around 1550-1650 cm⁻¹ for the secondary amine.
-
N-H⁺ Bend (Salt): Ammonium bending vibrations appear in the 1500-1600 cm⁻¹ region.
-
C-N Stretch: A medium-to-weak band in the 1020-1250 cm⁻¹ region.[6][8]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Instrument Setup: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and taking a background spectrum.
-
Sample Application: Place a small amount of the solid salt or liquid free base directly onto the ATR crystal.
-
Apply Pressure: Use the instrument's pressure arm to ensure good contact between the sample and the crystal.
-
Data Acquisition: Scan the sample, typically over a range of 4000-400 cm⁻¹.[9] Co-adding multiple scans (e.g., 16 or 32) improves the signal-to-noise ratio.
-
Data Analysis: Identify the key functional group frequencies and compare the spectrum of the salt to that of the free base.
Data Presentation: Comparative IR Frequencies
| Vibrational Mode | Free Base (Expected Wavenumber, cm⁻¹) | Salt (Expected Wavenumber, cm⁻¹) | Appearance / Key Difference |
| O-H Stretch | ~3350 (Broad) | ~3350 (Broad) | Present in both; may be overlapped by N-H⁺ stretch in salt. |
| N-H Stretch | ~3320 (Medium, Sharp) | Absent | Disappearance of the secondary amine N-H stretch. |
| N-H⁺ Stretch | Absent | 2400-3000 (Very Broad, Strong) | Definitive indicator of salt formation. |
| Aromatic C-H | ~3030, 3060 | ~3030, 3060 | Minor changes expected. |
| Aliphatic C-H | 2850-2960 | 2850-2960 | Minor changes expected. |
| N-H Bend | ~1580 | Absent | Disappearance of the secondary amine N-H bend. |
| N-H⁺ Bend | Absent | ~1600 | Appearance of the ammonium ion bend. |
Visualization: IR Analysis Workflow
Caption: Workflow for ATR-FTIR analysis.
Mass Spectrometry (MS): Determining Mass and Fragmentation
Mass spectrometry provides the molecular weight of the compound and, through fragmentation, offers clues to its structure. Electrospray ionization (ESI) is ideal for analyzing salts as it is a soft ionization technique that can directly observe the protonated molecule in solution.
Expertise & Experience: The Fragmentation Logic
For the free base under Electron Ionization (EI), the fragmentation is predictable. The most favorable cleavage often occurs beta to the nitrogen atom. A key fragmentation pathway for N-benzylated compounds is the cleavage of the C-N bond to form a stable benzyl cation (C₇H₇⁺) at m/z 91, which often rearranges to the even more stable tropylium ion.[10] This is a highly diagnostic peak.
When using ESI, we typically analyze a solution of the salt. The instrument will detect the cation of the salt, which is the protonated form of the free base, [M+H]⁺, where M is the molecular weight of the free base. Tandem MS (MS/MS) on this [M+H]⁺ ion can then be used to induce fragmentation, which may include the loss of ammonia (NH₃) or water (H₂O).[11]
Predicted Fragmentation Patterns
-
Molecular Ion (Free Base, EI): A peak corresponding to the molecular weight (179.26 g/mol ) should be visible, and according to the Nitrogen Rule, it will be an odd number.[2]
-
[M+H]⁺ (Salt, ESI): The base peak will be at m/z 180.27, corresponding to the protonated molecule.
-
Key Fragments (EI or MS/MS):
-
m/z 91: Benzyl/tropylium cation (C₇H₇⁺). This is a very strong indicator of the benzyl group.
-
m/z 148: Loss of CH₂OH from the molecular ion.
-
m/z 106: Benzylamine fragment radical cation.
-
m/z 77: Phenyl cation.
-
m/z 30: CH₂=NH₂⁺, a common fragment for primary and secondary amines resulting from alpha-cleavage.[12]
-
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the salt (~10-100 µg/mL) in a suitable solvent like methanol or acetonitrile/water.
-
Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
MS Scan: Acquire a full scan mass spectrum in positive ion mode to identify the [M+H]⁺ ion.
-
MS/MS Scan (Optional): Select the [M+H]⁺ ion (m/z 180.3) for collision-induced dissociation (CID) to generate a fragment ion spectrum.[10]
-
Data Analysis: Correlate the observed m/z values with the expected molecular ion and fragment structures.
Visualization: Key MS Fragmentation Pathways
Caption: Predicted major fragmentation pathways in EI-MS.
Single-Crystal X-ray Crystallography: The Definitive Structure
While other techniques provide data on connectivity and functional groups, single-crystal X-ray crystallography stands alone in its ability to determine the exact three-dimensional arrangement of atoms in the solid state.[13][14] For a chiral molecule like 2-(benzylamino)butan-1-ol, this is the gold standard for unambiguously determining its absolute stereochemistry (when using appropriate methods) and observing intermolecular interactions like hydrogen bonding.
Expertise & Experience: From Crystal to Structure
The primary challenge and rate-limiting step for this technique is growing a single, high-quality crystal suitable for diffraction.[13] This is often more of an art than a science, involving slow evaporation, vapor diffusion, or cooling of saturated solutions. Once a suitable crystal is obtained, the analysis is relatively straightforward with modern diffractometers. The resulting structure provides a wealth of information, including precise bond lengths, bond angles, and the packing of molecules in the crystal lattice. For salts, it directly visualizes the interaction between the ammonium cation and the counter-ion (e.g., Cl⁻).[15][16]
Experimental Protocol: X-ray Crystallography
-
Crystallization: Grow single crystals of the salt from a suitable solvent or solvent mixture. This often requires screening various conditions.
-
Crystal Mounting: Mount a small, well-defined crystal (typically <0.5 mm) on the goniometer head of a single-crystal X-ray diffractometer.
-
Data Collection: Cool the crystal (e.g., to 100 K) to reduce thermal motion and collect diffraction data by rotating the crystal in a beam of monochromatic X-rays.[17]
-
Structure Solution & Refinement: Process the diffraction data to determine the unit cell and space group. Solve the structure using direct methods or Patterson methods to find the initial atomic positions. Refine the structural model against the experimental data to obtain the final, precise atomic coordinates.[14]
Data Presentation: Key Crystallographic Parameters
| Parameter | Description | Significance for Salt Characterization |
| Formula | C₁₁H₁₈ClNO | Confirms the 1:1 stoichiometry of the amine and the acid. |
| Crystal System | e.g., Monoclinic, Orthorhombic | Describes the basic shape of the unit cell.[16] |
| Space Group | e.g., P2₁/c | Describes the symmetry elements within the unit cell. |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | Defines the size and angles of the repeating lattice unit. |
| Key Bond Lengths | C-N, N-H, C-O | Confirms expected bond orders and hybridization. |
| Hydrogen Bonds | N-H···Cl, O-H···Cl | Directly visualizes the ionic and hydrogen bonding interactions holding the crystal lattice together. |
Visualization: X-ray Crystallography Workflow
Caption: High-level workflow for single-crystal X-ray analysis.
Comparative Summary and Alternative Methods
A multi-faceted approach is essential for the unambiguous characterization of 2-(benzylamino)butan-1-ol salts.
| Technique | Primary Information | Key Indicator of Salt Formation | Limitations |
| NMR | Atomic connectivity, electronic environment | Downfield shift of protons/carbons alpha to nitrogen | Requires soluble sample, provides averaged solution structure |
| IR | Functional groups | Appearance of broad N-H⁺ stretch (2400-3000 cm⁻¹) | Complex fingerprint region, less structural detail than NMR |
| MS | Molecular weight, fragmentation pattern | Observation of [M+H]⁺ ion (where M=free base MW) | Indirectly characterizes the salt (as the cation) |
| X-ray | 3D atomic arrangement, absolute stereochemistry | Direct observation of cation-anion interaction and H-bonds | Requires a high-quality single crystal |
For comprehensive chiral analysis, especially determining enantiomeric purity or separating enantiomers, these techniques should be complemented by chiral chromatography (HPLC or GC) , which is the benchmark for quantifying enantiomeric excess (ee).[18][19]
Conclusion
The spectroscopic characterization of 2-(benzylamino)butan-1-ol salts is a process of comparative analysis against the free base. Each technique provides a unique and confirmatory piece of the structural puzzle. The protonation of the nitrogen atom serves as a powerful spectroscopic beacon, with its effects clearly radiating through NMR chemical shifts, IR vibrational frequencies, and the ions observed in mass spectrometry. Ultimately, while NMR and IR can confirm salt formation with high confidence, only single-crystal X-ray crystallography can reveal the definitive, three-dimensional truth of the molecule's structure in its solid, crystalline form. This integrated analytical approach ensures a trustworthy and comprehensive understanding of the material, which is paramount for its application in research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
